Benzyl 3-aminoazetidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-aminoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBBTZXKIYFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585747 | |
| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-20-2 | |
| Record name | Phenylmethyl 3-amino-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112257-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-aminoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoazetidine, N1-CBZ-protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 3-aminoazetidine-1-carboxylate chemical structure and IUPAC name
An In-Depth Guide to Benzyl 3-aminoazetidine-1-carboxylate: Chemical Structure and Properties
For researchers, scientists, and professionals in drug development, a precise understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of this compound, a key building block in medicinal chemistry.
Chemical Identity and Structure
This compound is a synthetic organic compound featuring a central four-membered azetidine ring. This scaffold is of significant interest in drug discovery due to its conformational rigidity and ability to introduce specific vectors for molecular interactions.
IUPAC Name: this compound
Synonyms: 1-Cbz-3-aminoazetidine, 1-Azetidinecarboxylic acid, 3-amino-, phenylmethyl ester
Molecular Formula: C₁₁H₁₄N₂O₂
The structure is characterized by an azetidine ring substituted at the 1-position with a benzyloxycarbonyl group (often abbreviated as Cbz or Z), which serves as a protecting group for the nitrogen atom. An amino group is attached to the 3-position of the azetidine ring, providing a crucial point for further chemical modification.
Physicochemical Properties
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 206.24 g/mol | PubChem |
| CAS Number | 112257-20-2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
Logical Representation of the Chemical Structure
The relationship between the core functional groups of this compound can be visualized as a logical workflow. The azetidine ring forms the central scaffold, with two key substituents defining its chemical reactivity and utility.
Synthesis of Benzyl 3-aminoazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic pathways for the preparation of Benzyl 3-aminoazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate its practical application in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. The primary amino group at the 3-position and the carbobenzyloxy (Cbz) protected nitrogen at the 1-position allow for orthogonal functionalization, making it a versatile scaffold for library synthesis and lead optimization. This guide outlines two reliable and well-documented synthetic routes to this important compound.
Pathway 1: Synthesis from 1-Boc-3-aminoazetidine
This pathway is a straightforward two-step sequence starting from the commercially available tert-butyl 3-aminoazetidine-1-carboxylate (1-Boc-3-aminoazetidine). The synthesis involves the deprotection of the Boc group followed by the protection of the azetidine nitrogen with a Cbz group.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of this compound starting from 1-Boc-3-aminoazetidine.
Experimental Protocol: Pathway 1
Step 1: Boc Deprotection of tert-butyl 3-aminoazetidine-1-carboxylate
-
Reaction: tert-butyl 3-aminoazetidine-1-carboxylate is treated with a strong acid, typically hydrochloric acid in an organic solvent, to cleave the tert-butyloxycarbonyl (Boc) protecting group, yielding 3-aminoazetidine as its dihydrochloride salt.
-
Procedure:
-
To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a solution of 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the resulting precipitate of 3-aminoazetidine dihydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is typically used in the next step without further purification.
-
Step 2: N-Cbz Protection of 3-Aminoazetidine Dihydrochloride
-
Reaction: The free secondary amine of the azetidine ring is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions.
-
Procedure:
-
Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (1:1 v/v).
-
Cool the mixture to 0 °C and add a base, such as sodium carbonate or triethylamine (3.0-4.0 eq), portion-wise to neutralize the hydrochloride salt and basify the solution (pH 9-10).
-
Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Quantitative Data: Pathway 1
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-3-aminoazetidine | 4 M HCl in Dioxane | 1,4-Dioxane | 0 to RT | 2-4 | >95 (crude) |
| 2 | 3-Aminoazetidine dihydrochloride | Benzyl Chloroformate, Na₂CO₃ | DCM/Water | 0 to RT | 12-16 | 80-90 |
Pathway 2: Synthesis from Epichlorohydrin and Benzylamine
This pathway involves the construction of the azetidine ring from acyclic precursors. It begins with the reaction of epichlorohydrin and benzylamine to form 1-benzylazetidin-3-ol, which is then converted to the 3-amino derivative, followed by a debenzylation and Cbz-protection sequence.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis of this compound starting from epichlorohydrin and benzylamine.
Experimental Protocol: Pathway 2
Step 1: Synthesis of 1-Benzylazetidin-3-ol [1]
-
Reaction: Benzylamine reacts with epichlorohydrin to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield 1-benzylazetidin-3-ol.
-
Procedure:
-
To a solution of benzylamine (1.15 eq) in water (15 volumes), slowly add epichlorohydrin (1.0 eq) at 0-5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 16 hours.[1]
-
Isolate the crude product by filtration, wash with water, and dry in vacuo.[1]
-
Dissolve the crude product in acetonitrile and add sodium carbonate (1.4 eq).[1]
-
Heat the mixture to reflux (80-90 °C) and stir for 16 hours.[1]
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 1-benzylazetidin-3-ol.
-
Step 2: Conversion of 1-Benzylazetidin-3-ol to 1-Benzyl-3-aminoazetidine
This conversion can be achieved through several methods. One common approach is via a Mitsunobu reaction or through activation of the hydroxyl group followed by nucleophilic substitution.
-
Method A: Via Mesylation and Azide Displacement
-
Mesylation: To a solution of 1-benzylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude mesylate.
-
Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 80-100 °C and stir for 12-16 hours. After cooling, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Reduction: Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain 1-benzyl-3-aminoazetidine.
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Step 3: N-Debenzylation of 1-Benzyl-3-aminoazetidine
-
Reaction: The N-benzyl group is removed by catalytic hydrogenation to yield 3-aminoazetidine.
-
Procedure:
-
Dissolve 1-benzyl-3-aminoazetidine (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 10-20 wt%).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Filter the catalyst and concentrate the filtrate to obtain 3-aminoazetidine. The crude product is often obtained as the free base and can be converted to a salt for easier handling or used directly in the next step.
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Step 4: N-Cbz Protection of 3-Aminoazetidine
-
This step is identical to Step 2 in Pathway 1.
Quantitative Data: Pathway 2
| Step | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Epichlorohydrin, Benzylamine | Na₂CO₃ | 70-85[1] |
| 2a | 1-Benzylazetidin-3-ol | MsCl, NaN₃, H₂/Pd-C | 60-70 (over 3 steps) |
| 3 | 1-Benzyl-3-aminoazetidine | H₂, Pd/C | 85-95 |
| 4 | 3-Aminoazetidine | Benzyl Chloroformate | 80-90 |
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the Cbz group, and the protons of the azetidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₄N₂O₂. |
| IR | Characteristic absorption bands for the N-H (amine), C=O (carbamate), and aromatic C-H functional groups. |
Safety Considerations
-
Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood.
-
Epichlorohydrin is toxic and a suspected carcinogen. All handling should be done in a fume hood with appropriate personal protective equipment.
-
Sodium azide is highly toxic and can form explosive metal azides. It should be handled with care, and acidic conditions should be avoided during workup.
-
Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Proper safety precautions for handling these materials must be followed.
This technical guide provides a comprehensive overview of the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Both routes offer reliable methods for the preparation of this valuable synthetic intermediate.
References
Benzyl 3-aminoazetidine-1-carboxylate CAS number and molecular weight
An In-depth Technical Guide to Benzyl 3-aminoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and characterization, offering a valuable resource for researchers in the field.
Chemical Properties and Identifiers
This compound is a versatile bifunctional molecule, incorporating a reactive primary amine and a carbamate-protected azetidine ring. This structure makes it an important synthon for the introduction of the 3-aminoazetidine moiety in the design of novel therapeutic agents.
| Property | Value |
| CAS Number | 112257-20-2[1] |
| Molecular Formula | C₁₁H₁₄N₂O₂[1] |
| Molecular Weight | 206.24 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 1-Cbz-3-aminoazetidine, 1-Boc-3-aminoazetidine |
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of this compound to its potential application in drug discovery.
Caption: A generalized workflow for the synthesis, characterization, and application of this compound in drug discovery.
Experimental Protocols
While specific experimental procedures can vary, the following provides a representative protocol for the synthesis and purification of this compound.
Synthesis of this compound
This procedure involves the protection of 3-aminoazetidine with a benzyloxycarbonyl (Cbz) group.
Materials:
-
3-Aminoazetidine dihydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-aminoazetidine dihydrochloride in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium bicarbonate in water to neutralize the hydrochloride salt.
-
Add a solution of benzyl chloroformate in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Prepare a silica gel column using the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen eluent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the final product.
This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers should always consult relevant safety data sheets (SDS) and perform risk assessments before handling any chemicals.
References
A Technical Guide to Sourcing and Application of Benzyl 3-aminoazetidine-1-carboxylate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the commercial availability and a representative synthetic application of Benzyl 3-aminoazetidine-1-carboxylate, a key building block in contemporary drug discovery. This versatile scaffold is utilized in the synthesis of innovative therapeutic agents, particularly inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) and modulators of the Hedgehog signaling pathway.
Commercial Supplier Landscape
This compound (CAS: 112257-20-2) and its more common hydrochloride salt (CAS: 1203295-44-6) are available from a range of commercial suppliers specializing in research chemicals and building blocks for drug discovery. The table below summarizes key information from several notable vendors. Please note that pricing is often subject to change and may require account registration for viewing.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price |
| BLD Pharm | This compound hydrochloride | 1203295-44-6 | ≥95% | 1g, 5g, 10g, 25g, 50g, 100g | Inquiry Required |
| LGC Standards | This compound | 112257-20-2 | Not Specified | 1g, 5g | Login Required |
| Ambeed | 1-Cbz-3-Aminoazetidine | 112257-20-2 | ≥95% | 1g, 5g, 10g, 25g, 100g | Inquiry Required |
| Pharmaffiliates | This compound | 112257-20-2 | Not Specified | Inquire | Login Required |
| Key Organics | This compound | 112257-20-2 | >95% | 1g, 5g, 10g | Inquiry Required |
| Angene | This compound | 112257-20-2 | ≥95% | 1g, 5g, 10g, 25g, 100g, 500g | Inquiry Required |
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for a critical chemical reagent involves several key decision points to ensure quality, cost-effectiveness, and timely delivery for research and development projects.
Experimental Protocol: Synthesis of a NAMPT Inhibitor Precursor
The following is a representative experimental protocol for the N-acylation of an azetidine derivative, a common transformation for this class of compounds in the synthesis of bioactive molecules. This procedure is adapted from the supplementary information of "Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)" by Palacios et al., a study that highlights the utility of azetidine scaffolds.[1][2]
Reaction: N-Acylation of an aminoazetidine with a carboxylic acid.
Materials:
-
This compound hydrochloride
-
Target Carboxylic Acid (e.g., a substituted pyridine carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of the target carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
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In a separate flask, dissolve this compound hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of an N-acylated azetidine derivative, a common step in the development of novel therapeutics.
This technical guide provides a starting point for researchers and drug development professionals working with this compound. By understanding the commercial landscape and having a representative synthetic protocol, the path from sourcing this key building block to its application in the synthesis of novel chemical entities is significantly streamlined.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Benzyl 3-aminoazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Benzyl 3-aminoazetidine-1-carboxylate is a key building block in medicinal chemistry, prized for its role in the synthesis of novel therapeutics. Its unique strained azetidine ring and protected amine functionality make it a versatile scaffold for creating complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, based on available public data.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.
Table 1: GHS Hazard Statement Summary [1]
| Hazard Code | Hazard Statement | Classification Category |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin (potential) | Acute toxicity, dermal |
| H315 | Causes skin irritation | Skin corrosion/irritation |
| H318/H319 | Causes serious eye damage / Causes serious eye irritation | Serious eye damage/eye irritation |
| H332 | Harmful if inhaled (potential) | Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Physical and Chemical Properties
A fundamental aspect of safe handling is understanding the physical and chemical properties of the substance.
Table 2: Physicochemical Data for this compound [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Not specified (often a solid or oil) |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Solubility | Data not available |
| CAS Number | 112257-20-2 |
The lack of publicly available data for properties like flash point necessitates a cautious approach, assuming the compound may be flammable.
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.
Storage Requirements
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Inert Atmosphere: For long-term storage or for sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Caption: First aid response flowchart for chemical exposure incidents.
Specific First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release and Disposal
Spill Response
In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the material to enter drains or waterways.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste.
Experimental Protocols for Safety Assessment (General Methodologies)
While specific experimental data for this compound is not publicly available, the following represents standardized protocols used to determine the toxicological properties of new chemical entities.
Acute Oral Toxicity (OECD 423) - Example Protocol
-
Objective: To determine the acute oral toxicity of a substance.
-
Animals: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single dose of the substance is administered by gavage.
-
A stepwise procedure is used with a starting dose of 300 mg/kg. The outcome (survival or death) determines the next dose level.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
-
Endpoint: The result is the classification of the substance into one of the GHS categories for acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439) - Example Protocol
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
The test substance is applied topically to the skin tissue model.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the skin cells is measured using a colorimetric assay (e.g., MTT assay).
-
-
Endpoint: If the cell viability is below a certain threshold (typically 50%), the substance is classified as a skin irritant.
Conclusion
This compound is an invaluable tool in modern drug discovery. However, its potential hazards necessitate a culture of safety and a rigorous adherence to the guidelines outlined in this document. By understanding its properties, utilizing appropriate protective measures, and being prepared for emergencies, researchers can safely harness the synthetic potential of this versatile molecule. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and conduct a thorough risk assessment for any new experimental procedure.
References
Spectroscopic and Structural Elucidation of Benzyl 3-aminoazetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3-aminoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, tabulated format for ease of reference.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ).[1]
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.40 - 7.28 | m | - | 5H | Ar-H |
| 5.12 | s | - | 2H | -CH₂ -Ph |
| 4.25 | t | 8.0 | 2H | Azetidine-H |
| 3.75 | t | 8.0 | 2H | Azetidine-H |
| 3.60 - 3.50 | m | - | 1H | Azetidine-CH -NH₂ |
| 1.75 | br s | - | 2H | -NH₂ |
Note: The ¹H NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 156.5 | C =O (Carbamate) |
| 136.0 | Ar-C (Quaternary) |
| 128.6 | Ar-C H |
| 128.2 | Ar-C H |
| 128.0 | Ar-C H |
| 67.2 | -C H₂-Ph |
| 55.0 | Azetidine-C H₂ |
| 48.0 | Azetidine-C H-NH₂ |
Note: The ¹³C NMR data is predicted based on the analysis of similar structures and general chemical shift principles. Experimental data may vary slightly.
Table 3: FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H Stretch (Amine) |
| 3030 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| 1690 | Strong | C=O Stretch (Carbamate) |
| 1500 - 1400 | Medium to Strong | C=C Stretch (Aromatic Ring) |
| 1250 | Strong | C-N Stretch |
| 1100 | Strong | C-O Stretch |
Note: The FT-IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 206.11 | [M]⁺ (Molecular Ion)[1] |
| 162 | [M - C₂H₄N]⁺ |
| 108 | [M - C₆H₅CH₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Note: The mass spectrometry data is based on the exact mass and predicted fragmentation patterns.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: The FID is processed with a Fourier transform and an appropriate line broadening factor. Phase and baseline corrections are applied. Chemical shifts are referenced to the deuterated solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Parameters (for ESI-MS):
-
Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas: Nitrogen, at a flow rate appropriate for the instrument.
-
Drying gas: Nitrogen, at a temperature of 200-300 °C.
-
Mass range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
References
Solubility profile of Benzyl 3-aminoazetidine-1-carboxylate in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and determining the solubility profile of Benzyl 3-aminoazetidine-1-carboxylate. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on providing standardized experimental protocols for solubility determination and best practices for data presentation.
Data Presentation
A comprehensive understanding of a compound's solubility in various solvents is crucial for its application in research and drug development. The following table provides a structured format for recording and comparing the solubility of this compound in a range of common laboratory solvents. Researchers are encouraged to populate this table with their experimentally determined data.
| Solvent Classification | Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Observations |
| Polar Protic | Water | 10.2 | Data not available | |
| Methanol | 5.1 | Data not available | ||
| Ethanol | 4.3 | Data not available | ||
| Isopropanol | 3.9 | Data not available | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | |
| Dimethylformamide (DMF) | 6.4 | Data not available | ||
| Acetonitrile | 5.8 | Data not available | ||
| Acetone | 5.1 | Data not available | ||
| Tetrahydrofuran (THF) | 4.0 | Data not available | ||
| Nonpolar | Toluene | 2.4 | Data not available | |
| Dichloromethane (DCM) | 3.1 | Data not available | ||
| Diethyl Ether | 2.8 | Data not available | ||
| Hexane | 0.1 | Data not available |
Experimental Protocols
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The following section details the widely accepted equilibrium shake-flask method for determining thermodynamic solubility.
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.
Materials:
-
This compound (solid form)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.
-
Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired test solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][2] It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial.[1] It is important to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the analyte due to adsorption to the filter membrane.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC.[1]
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Safety Precautions:
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.
Caption: A flowchart illustrating the major steps of the equilibrium shake-flask solubility assay.
References
The Azetidine Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged" scaffold in contemporary drug design.[1] Its unique conformational rigidity, a feature intermediate between the highly strained aziridine and the more flexible pyrrolidine, allows for precise three-dimensional positioning of substituents. This structural constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[1][2]
Historically, the synthesis of this strained ring system presented considerable challenges, limiting its widespread application.[1] However, recent advancements in synthetic methodologies have rendered a diverse array of functionalized azetidines more accessible, thereby unlocking their vast potential for drug discovery.[1][3] Consequently, the azetidine motif is now a key component of several approved drugs and numerous clinical candidates across a multitude of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4] This guide provides a comprehensive technical overview of the strategic applications of azetidine scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Strategic Incorporation of Azetidine Scaffolds: Key Therapeutic Applications
The versatility of the azetidine ring is evident in its successful incorporation into a wide range of therapeutic agents. Its ability to act as a rigid linker, a conformational constraint, or a pharmacophoric element has been exploited to modulate the activity of various biological targets.
Azetidine Derivatives as Enzyme Inhibitors
The constrained nature of the azetidine ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrant STAT3 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have been developed as potent STAT3 inhibitors. For instance, (R)-azetidine-2-carboxamides have been identified as a privileged scaffold for potent STAT3 inhibition.[5] Modifications of this core have led to compounds with sub-micromolar IC50 values in STAT3 DNA-binding assays.[5]
Dipeptidyl Peptidase IV (DPP IV) Inhibitors: DPP IV inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Azetidine-based DPP IV inhibitors, such as 2-cyanoazetidines and 2-ketoazetidines, have shown potent inhibitory activity, with some compounds displaying IC50 values below 100 nM.
Other Enzyme Targets: The application of azetidine scaffolds extends to other enzyme classes as well. Azetidine-based ene-amides have been developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis, demonstrating potential as antibacterial agents.[6] Additionally, 4-alkylidene-azetidin-2-ones have been shown to inhibit leukocyte elastase and gelatinases, suggesting their potential in treating inflammatory diseases and cancer.[7]
Azetidines in Central Nervous System (CNS) Disorders
The ability of the azetidine scaffold to mimic the conformation of endogenous ligands has led to its use in developing agents targeting the CNS.
GABA Uptake Inhibitors: Azetidine-based compounds have been explored as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Derivatives of azetidin-2-ylacetic acid have demonstrated potent inhibition of the GABA transporter GAT-1, with IC50 values in the low micromolar range.[5]
Azetidines as Bioisosteres
The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, offering a strategy to improve pharmacokinetic and pharmacodynamic properties. It can replace larger rings like piperidine and pyrrolidine to enhance metabolic stability and aqueous solubility.[1] Azetidine amides, in particular, exhibit unique torsional profiles compared to other tertiary amides, influencing their structure-activity relationships.[8]
Quantitative Data on Azetidine-Based Compounds
The following tables summarize key quantitative data for representative azetidine-containing compounds across various biological targets, highlighting their potency and, where available, pharmacokinetic properties.
Table 1: Azetidine-Based STAT3 Inhibitors [5][9]
| Compound ID | Cancer Cell Line | IC50 (µM) in STAT3 DNA-Binding Assay |
| 5a | - | 0.55 |
| 5o | - | 0.38 |
| 8i | - | 0.34 |
| H172 (9f) | - | 0.38-0.98 |
| H182 | - | 0.38-0.98 |
| H120 (8e) | - | 1.75 |
| H105 (8f) | - | 2.07 |
Table 2: Azetidine-Based DPP IV Inhibitors
| Subtype | General Structure | Potency Range |
| 2-Cyanoazetidines | Azetidine ring with a cyano group at the 2-position | Sub-micromolar to <100 nM |
| 2-Ketoazetidines | Azetidin-2-one (β-lactam) derivatives | Sub-micromolar to <100 nM |
| 3-Fluoroazetidines | Azetidine ring with a fluorine atom at the 3-position | Sub-micromolar |
Table 3: Azetidine-Based GABA Uptake Inhibitors (GAT-1) [9]
| Lipophilic Moiety | IC50 (µM) |
| 4,4-diphenylbutenyl | 2.83 ± 0.67 |
| 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 |
Table 4: Azetidine-Containing Clinical Candidates
| Compound | Target | Indication | Key Data |
| Cobimetinib | MEK1/2 | Cancer | MEK1 IC50 = 4.2 nM, MEK2 IC50 = 6.8 nM[7] |
| Azelnidipine | Calcium Channel Blocker | Hypertension | Approved Drug[2] |
| Ezetimibe | Niemann-Pick C1-like 1 (NPC1L1) | Hypercholesterolemia | Approved Drug[10] |
| GLPG0974 | FFA2 Antagonist | Inflammatory Diseases | IC50 = 9 nM[11] |
| Compound 8d | CCR2 Antagonist | Inflammatory Diseases | CCR2 binding IC50 = 37 nM, Chemotaxis IC50 = 30 nM[9] |
Table 5: Pharmacokinetic Parameters of Oral Azacitidine in Patients with AML [12]
| Parameter | Value |
| Absorption | First-order with lag time |
| Elimination | First-order |
| AUCss | Statistically significant predictor for relapse-free and overall survival |
| Cmax | Statistically significant predictor for relapse-free survival |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. This section provides protocols for the synthesis of a key azetidine building block and a common cell-based assay.
Synthesis of N-Boc-azetidin-3-one
N-Boc-azetidin-3-one is a versatile intermediate for the synthesis of various 3-substituted azetidines.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection of 1-Benzhydrylazetidin-3-ol: Dissolve 1-benzhydrylazetidin-3-ol in methanol. Add 10% Pd/C catalyst. Subject the mixture to catalytic hydrogenation at room temperature for 3 hours.[13]
-
Filter the reaction mixture to remove the catalyst.
-
N-Boc Protection: To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[13]
-
Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain 1-tert-butoxycarbonyl-3-hydroxyazetidine (N-Boc-3-hydroxyazetidine).[13]
-
Oxidation to N-Boc-azetidin-3-one: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM. Add Dess-Martin periodinane portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-azetidin-3-one.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Azetidine-based test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the azetidine-based compounds. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[14]
Visualizing the Role of Azetidines: Pathways and Workflows
Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for understanding the mechanism of action and the discovery process of novel therapeutics.
STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives
Caption: STAT3 signaling pathway and its inhibition by azetidine-based compounds.
Experimental Workflow: Synthesis and Screening of a Focused Azetidine Library
Caption: A typical workflow for the synthesis and screening of a focused azetidine library.
Conclusion
The azetidine scaffold has firmly established its position as a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a new generation of therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly lead to an even broader range of functionalized azetidines, further expanding the chemical space for drug discovery. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and potential applications of this privileged scaffold is essential for the design of next-generation therapeutics.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity and Pharmacokinetic Studies of Aerosolized Clinical Grade Azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Oral Azacitidine, and Exposure-Response Analysis in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 14. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyl 3-aminoazetidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the incorporation of Benzyl 3-aminoazetidine-1-carboxylate into peptide chains, leveraging its properties as a turn-inducing element to enhance the synthesis of cyclic peptides. The following sections detail the experimental procedures for solid-phase peptide synthesis (SPPS), including coupling, deprotection, cyclization, and purification, as well as the subsequent functionalization of the azetidine moiety.
Introduction
This compound, a Cbz-protected form of a 3-aminoazetidine (3-AAz) building block, serves as a valuable tool in peptide chemistry. Its incorporation into a peptide sequence can significantly improve the efficiency of macrocyclization, particularly for challenging small- to medium-sized cyclic peptides (tetra-, penta-, and hexapeptides).[1][2][3] The azetidine ring acts as a turn-inducing element, pre-organizing the linear peptide precursor for cyclization.[1][2] Furthermore, the Cbz protecting group is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based solid-phase peptide synthesis, allowing for its selective removal and subsequent late-stage functionalization of the azetidine nitrogen.[1][2][4] This feature opens avenues for creating diverse peptide libraries with modified properties. The azetidine-containing peptides also exhibit enhanced stability towards proteolytic degradation.[1][2]
Key Experimental Protocols
The synthesis of peptides incorporating this compound can be efficiently performed using a combination of solid-phase peptide synthesis (SPPS) for the linear precursor assembly, followed by solution-phase cyclization.
Solid-Phase Synthesis of the Linear Peptide Precursor
The following protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide, preserving the acid-labile side-chain protecting groups.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
This compound hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroethanol (TFE)
-
Acetic acid
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Dissolve the first Fmoc-protected amino acid (4 eq.) and DIPEA (8 eq.) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (4 eq.), DIC (4 eq.), and HOBt (or Oxyma Pure) (4 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
For the coupling of this compound, use a pre-activated approach. Dissolve this compound hydrochloride (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage of the Protected Linear Peptide from Resin:
-
Wash the final peptide-resin with DCM (5x).
-
Treat the resin with a solution of 20% TFE in DCM for 2 hours.
-
Filter the solution and collect the filtrate.
-
Repeat the cleavage step with fresh TFE/DCM solution.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected linear peptide.
-
Solution-Phase Macrocyclization
Materials:
-
Protected linear peptide
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in DMF to a final concentration of 1-2 mM.
-
Add DIPEA (4 eq.) and the coupling reagent (e.g., BOP or DEPBT, 2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the cyclization is complete, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclic peptide by flash column chromatography or preparative HPLC.
-
Cbz Deprotection and Late-Stage Functionalization
Materials:
-
Cbz-protected cyclic peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Electrophile for functionalization (e.g., acyl chloride, sulfonyl chloride, alkyl halide)
-
Base (e.g., DIPEA or triethylamine)
Procedure:
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the Cbz-protected cyclic peptide in MeOH or EtOH.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected cyclic peptide.
-
-
Late-Stage Functionalization:
-
Dissolve the deprotected cyclic peptide in a suitable solvent (e.g., DCM or DMF).
-
Add a base (e.g., DIPEA, 2-3 eq.).
-
Add the desired electrophile (1.1-1.5 eq.) and stir the reaction at room temperature until completion (monitored by LC-MS).
-
Quench the reaction and purify the functionalized cyclic peptide by preparative HPLC.
-
Data Presentation
The incorporation of this compound has been shown to significantly improve the yields of cyclic peptides compared to their all-amino acid counterparts.
| Peptide Sequence | Ring Size | Coupling Reagent for Cyclization | Yield of Azetidine-Containing Cyclic Peptide (%) | Yield of Homodetic Cyclic Peptide (%) | Reference |
| cyclo(-Phe-Leu-Ala-Gly(Az)-) | Tetrapeptide | DEPBT | 45 | 9 | [1][2] |
| cyclo(-Tyr-Pro-Phe-Val-Gly(Az)-) | Pentapeptide | DEPBT | 55 | 15 | [1][2] |
| cyclo(-Ala-Gly-Leu-Val-Ile-Gly(Az)-) | Hexapeptide | DEPBT | 62 | 28 | [1][2] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and functionalization of azetidine-containing cyclic peptides.
This workflow outlines the key stages from initial resin preparation to the final purified cyclic peptide, including the optional late-stage functionalization step.
Signaling Pathways and Logical Relationships
The decision-making process for the synthesis strategy can be visualized as follows:
This diagram illustrates the logical flow of decisions, from the initial design of the target peptide to the final product, highlighting the key choice of incorporating the azetidine moiety and the subsequent option for functionalization.
References
Application of Benzyl 3-aminoazetidine-1-carboxylate as a Building Block in Drug Discovery
Introduction
Benzyl 3-aminoazetidine-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its rigid four-membered azetidine core offers a unique three-dimensional scaffold that can impart favorable physicochemical and pharmacological properties to drug candidates. The presence of a primary amine and a carbamate-protected nitrogen allows for sequential and site-selective functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutics, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and CXCR4 antagonists for inflammatory diseases and cancer.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-4 has emerged as a key target for the treatment of type 2 diabetes. The azetidine scaffold has been successfully incorporated into potent and selective DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of azetidine-based DPP-4 inhibitors have revealed several key features for optimal activity.[1][2] The azetidine ring serves as a central scaffold, and substituents on both the ring nitrogen and the amino group can significantly influence potency and selectivity. For instance, 2-cyanoazetidines and 2-ketoazetidines have been explored, with large hydrophobic groups on the azetidine nitrogen generally leading to sub-micromolar to nanomolar potency.[1][2]
Quantitative Data for Azetidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of pyrazolopyrimidine-based compounds, some of which incorporate a substituted azetidine moiety, highlighting the potential of this scaffold in achieving high potency.
| Compound ID | R Group | DPP-4 Inhibition IC50 (nM) |
| 12a | H | 185.24 |
| 12b | 2'-F | 64.05 |
| 12c | 4'-F | 135.45 |
| 12d | 2',4'-diF | 243.67 |
| 12e | 3'-Cl | 168.63 |
| 12f | 3'-MeO | 88.53 |
| 13 | (S)-Azetidin-3-yl | 22 ± 2 |
| Sitagliptin | (Reference) | 22 ± 2 |
Data adapted from a study on novel tricyclic DPP-4 inhibitors, demonstrating the potency of related azetidine-containing compounds.[1]
Signaling Pathway of GLP-1 and DPP-4 Inhibition
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of GLP-1. GLP-1, secreted by intestinal L-cells, binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a signaling cascade that ultimately leads to increased insulin secretion.
Application in the Synthesis of CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, CXCL12, play a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous diseases, making CXCR4 an attractive therapeutic target. This compound can serve as a scaffold for the development of novel CXCR4 antagonists.
Structure-Activity Relationship (SAR) Insights
The development of CXCR4 antagonists has led to the identification of key structural features required for high-affinity binding. Many potent antagonists are peptidic or peptidomimetic in nature, often featuring positively charged residues that interact with acidic pockets in the receptor. The rigid azetidine core can be used to mimic peptide turns and to position key pharmacophoric groups in a favorable orientation for receptor binding.
Quantitative Data for Azetidine-Related CXCR4 Antagonists
While specific data for direct derivatives of this compound are limited in publicly available literature, the following table presents data for related small molecule and peptidomimetic CXCR4 antagonists, illustrating the potencies that can be achieved.
| Compound ID | Compound Type | CXCR4 Binding IC50 (nM) |
| AMD3100 (Plerixafor) | Bicyclam | 44 |
| IT1t | Isothiourea derivative | 2.2 |
| FC131 | Cyclic Pentapeptide | ~10 |
| Compound 31 | Tetrahydroisoquinoline | 31 |
This table includes data for well-characterized CXCR4 antagonists to provide a benchmark for potency.
Signaling Pathway of CXCL12/CXCR4 and its Antagonism
The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that lead to cell migration, proliferation, and survival. CXCR4 antagonists block this interaction, thereby inhibiting these downstream effects.
Experimental Protocols
The following protocols describe general procedures for the functionalization of this compound. These can be adapted for the synthesis of a wide range of derivatives for screening in drug discovery programs.
General Experimental Workflow
Protocol 1: N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., 5-chlorothiophene-2-carbonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Slowly add a solution of the acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Reductive Amination with this compound
This protocol describes the formation of a secondary amine by reacting this compound with a ketone or aldehyde in the presence of a reducing agent.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., acetone)
-
Anhydrous methanol or dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and the ketone or aldehyde (1.2 eq) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (STAB or NaBH3CN, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 3: Synthesis of Urea Derivatives from this compound
This protocol describes the formation of a urea linkage by reacting the primary amine of this compound with an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired urea derivative.
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features and bifunctional nature allow for the creation of diverse molecular architectures with potential therapeutic applications in various disease areas, including metabolic disorders and oncology. The provided protocols and data serve as a guide for researchers to explore the full potential of this important scaffold in their drug discovery efforts.
References
Application Notes: Benzyl 3-aminoazetidine-1-carboxylate in the Synthesis of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl 3-aminoazetidine-1-carboxylate as a key building block in the synthesis of potent and selective Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The focus is on the synthesis of compounds structurally related to the clinical candidate AG-270, a first-in-class oral MAT2A inhibitor for tumors with homozygous MTAP deletion.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with MAT2A. This makes MAT2A a compelling therapeutic target for a significant portion of human cancers.
The 3-aminoazetidine moiety is a key structural feature in a number of potent MAT2A inhibitors, providing a crucial interaction point within the allosteric binding site of the enzyme. This compound serves as a versatile starting material for introducing this moiety. The benzyl carbamate protecting group can be readily removed under standard hydrogenolysis conditions, allowing for subsequent elaboration of the azetidine nitrogen.
Signaling Pathway and Mechanism of Action
MAT2A is the primary enzyme responsible for the production of SAM from methionine and ATP. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5). This renders the cells highly dependent on the remaining PRMT5 activity, which in turn is dependent on the availability of its cofactor, SAM. Inhibition of MAT2A depletes the cellular pool of SAM, leading to further inhibition of PRMT5 and ultimately inducing apoptosis in these cancer cells.
Experimental Protocols
The synthesis of MAT2A inhibitors using this compound typically involves a multi-step process. The following protocols are based on the synthesis of pyrazolo[1,5-a]pyrimidine-based MAT2A inhibitors, exemplified by analogs of AG-270.
General Synthetic Workflow
Application Notes and Protocols for the Reaction of Benzyl 3-aminoazetidine-1-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Benzyl 3-aminoazetidine-1-carboxylate with a variety of electrophiles. The versatile 3-aminoazetidine scaffold is a valuable building block in medicinal chemistry, and its derivatives have shown significant potential in drug discovery, notably as triple reuptake inhibitors.[1] These protocols outline key synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation, and reductive amination.
General Experimental Workflow
The synthesis and preliminary evaluation of N-substituted this compound derivatives typically follow a standardized workflow. This involves the synthesis of the target compounds, followed by purification and characterization, and subsequent biological screening to assess their activity.
Caption: General workflow for synthesis and screening of azetidine derivatives.
Key Reactions and Protocols
The primary amino group of this compound serves as a versatile nucleophile for the introduction of a wide range of substituents. The following sections detail the protocols for its reaction with common classes of electrophiles.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides. This reaction is typically carried out using an acyl chloride or acid anhydride in the presence of a base to neutralize the acid byproduct.
Protocol 1: N-Acylation with Benzoyl Chloride
This protocol describes the synthesis of Benzyl 3-(benzamido)azetidine-1-carboxylate.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Sulfonylation
Sulfonamides are important functional groups in medicinal chemistry. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.
Protocol 2: N-Sulfonylation with Dansyl Chloride
This protocol details the synthesis of a fluorescently labeled azetidine derivative using dansyl chloride.
Materials:
-
This compound
-
Dansyl chloride
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Acetone and Water (as a solvent system)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add NaHCO₃ or K₂CO₃ (2.0 eq) to the solution.
-
Add a solution of dansyl chloride (1.1 eq) in acetone dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 4-6 hours, protecting from light. Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
N-Alkylation
N-alkylation introduces alkyl substituents onto the nitrogen atom. This can be achieved using alkyl halides in the presence of a base. It is important to note that overalkylation to form a quaternary ammonium salt can be a side reaction.
Protocol 3: N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of Benzyl 3-(benzylamino)azetidine-1-carboxylate.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.[1]
Protocol 4: Reductive Amination with Isobutyraldehyde
This protocol details the synthesis of Benzyl 3-(isobutylamino)azetidine-1-carboxylate.
Materials:
-
This compound
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend this compound (1.0 eq) and isobutyraldehyde (1.2 eq) in DCE or DCM.
-
Optionally, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the expected products and typical yields for the reactions of this compound with various electrophiles based on analogous reactions.
| Reaction Type | Electrophile | Product | Typical Yield (%) |
| N-Acylation | Benzoyl chloride | Benzyl 3-(benzamido)azetidine-1-carboxylate | 80-95 |
| N-Sulfonylation | Dansyl chloride | Benzyl 3-((5-(dimethylamino)naphthalene-1-yl)sulfonamido)azetidine-1-carboxylate | 70-90 |
| N-Alkylation | Benzyl bromide | Benzyl 3-(benzylamino)azetidine-1-carboxylate | 60-85 |
| Reductive Amination | Isobutyraldehyde | Benzyl 3-(isobutylamino)azetidine-1-carboxylate | 75-90 |
Application in Drug Discovery: Triple Reuptake Inhibitors
Derivatives of 3-aminoazetidine are being explored as triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This mechanism of action is a promising strategy for the development of new antidepressants. The synthetic routes described above are crucial for generating a library of diverse compounds for structure-activity relationship (SAR) studies.
Caption: Inhibition of monoamine transporters by 3-aminoazetidine derivatives.
References
Step-by-step guide to deprotection of Cbz-protected aminoazetidines
An Application Note and Protocol for the Deprotection of Cbz-Protected Aminoazetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine motif is a valuable structural component in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. The 3-aminoazetidine scaffold, in particular, serves as a versatile building block. Protecting the amino group is crucial during multi-step syntheses, with the benzyloxycarbonyl (Cbz or Z) group being a common choice due to its stability and orthogonal nature.[1][2] This document provides a detailed guide to the most effective methods for deprotecting Cbz-protected aminoazetidines, focusing on catalytic hydrogenolysis and acid-mediated cleavage. It includes comparative data, step-by-step experimental protocols, and decision-making tools to help researchers select the optimal strategy for their specific substrate and laboratory setup.
Introduction to Cbz Deprotection Strategies
The removal of the Cbz group is a critical step in synthetic workflows. The choice of deprotection method depends on the overall molecular structure, the presence of other sensitive functional groups, and scale-up considerations. For Cbz-protected aminoazetidines, the primary concern is preserving the strained four-membered ring while achieving efficient and clean cleavage of the carbamate.[3] The most prevalent methods are catalytic hydrogenolysis and acid-mediated deprotection.[4]
-
Catalytic Hydrogenolysis: This is the most common and often cleanest method for Cbz removal.[4] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[1] The reaction proceeds via cleavage of the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[1][4] This method is highly efficient but can be incompatible with other reducible functional groups like alkenes, alkynes, or some halides.[5][6]
-
Acid-Mediated Deprotection: Strong acidic conditions can also effectively cleave the Cbz group.[4][7] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc), trifluoroacetic acid (TFA), or isopropanol hydrochloride (IPA·HCl) are commonly used.[3][4][7] This approach is a valuable metal-free alternative, especially when functional groups sensitive to reduction are present.[7] Notably, the azetidine ring has been shown to be stable even under strongly acidic conditions used for peptide deprotection.[3]
Selecting the Appropriate Deprotection Method
The choice between hydrogenolysis and acidic cleavage is dictated by the substrate's functionalities. The following decision tree provides a logical workflow for method selection.
Caption: Diagram 1: Decision Tree for Cbz Deprotection Method Selection.
Comparative Data for Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the primary deprotection methods. This data is compiled from various literature sources and serves as a general guideline.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time | Typical Yield | Notes |
| Direct Hydrogenation | H₂ (gas, 1 atm - 50 psi), 5-10% Pd/C | MeOH, EtOH, THF | 25 - 60 | 1 - 40 h | >90% | The most common and clean method; catalyst filtration is required.[1][6] |
| Transfer Hydrogenation | 10% Pd/C, NaBH₄ (4-10 equiv.) | MeOH | 25 | 5 - 30 min | >95% | Rapid and avoids handling H₂ gas; NaBH₄ is added portion-wise.[8] |
| Transfer Hydrogenation | 10% Pd/C, Et₃SiH (1.5 equiv.) | Varies | 25 | 1 - 2 h | High | Mild, neutral conditions; avoids gaseous H₂.[6] |
| Acidic Cleavage | IPA·HCl | Isopropanol | 65 - 75 | 4 h | High | Metal-free and scalable; ideal for commercial applications.[7] |
| Acidic Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | 25 | 1 - 2 h | High | Classic and effective reagent system for acid-mediated deprotection.[4] |
| Lewis Acid Cleavage | AlCl₃, HFIP | HFIP | 25 | 1 - 3 h | High | Offers good functional group tolerance, including benzyl ethers.[4][5] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenation (H₂ Gas)
This protocol is a standard method for Cbz removal on substrates lacking easily reducible functional groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 3-Aminoazetidine Moiety into Novel Chemical Entities
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-aminoazetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to serve as a versatile synthetic handle, has led to its incorporation into a wide array of novel chemical entities targeting diverse biological pathways. This four-membered nitrogen-containing heterocycle can act as a bioisosteric replacement for more flexible or lipophilic groups, often leading to improved physicochemical properties, enhanced target engagement, and favorable pharmacokinetic profiles.
These application notes provide an overview of the utility of the 3-aminoazetidine moiety in drug discovery, with a focus on its application in the development of triple reuptake inhibitors, STAT3 inhibitors, and GABA uptake inhibitors. Detailed experimental protocols for the synthesis of 3-aminoazetidine derivatives and relevant biological assays are also presented.
Data Presentation: Biological Activities of 3-Aminoazetidine Derivatives
The following tables summarize the in vitro activities of exemplary compounds incorporating the 3-aminoazetidine scaffold.
Table 1: Triple Reuptake Inhibitory Activity of 3-Aminoazetidine Derivatives [1]
| Compound ID | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 10dl | 1.2 | 8.5 | 155 |
| Series B Avg. | High Activity | High Activity | Moderate Activity |
Data extracted from a study on novel antidepressants, highlighting the potential of 3-aminoazetidines as triple reuptake inhibitors.[1]
Table 2: STAT3 Inhibitory Activity of (R)-Azetidine-2-carboxamides [2]
| Compound ID | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) | MDA-MB-231 EC50 (µM) | MDA-MB-468 EC50 (µM) |
| 5a | 0.55 | >18 | >18 | - | - |
| 5o | 0.38 | >18 | >18 | - | - |
| 7g | - | - | - | 0.9 | 1.0 |
| 8i | 0.34 | >18 | >18 | - | - |
| 9k | - | - | - | - | - |
This table showcases the potency and selectivity of azetidine-containing compounds as direct STAT3 inhibitors.[2]
Table 3: GABA Transporter (GAT) Inhibitory Activity of Azetidine Derivatives [3]
| Compound ID | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 18b | 26.6 ± 3.3 | - |
| 18e | - | 31.0 ± 4.7 |
| 12d | - | 15.3 ± 4.5 |
These azetidine derivatives were evaluated for their potential as GABA uptake inhibitors.[3]
Table 4: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [4]
| Compound ID | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | 2.2 | 2.1 |
| 1b | 45.7 | 39.8 |
| 1c | 60.2 | 55.1 |
This data demonstrates the potent cytotoxic effects of TZT-1027 analogues where a 3-aryl-azetidine moiety was incorporated.[4]
Experimental Protocols
Protocol 1: General Synthesis of 3-Substituted Aminoazetidine Derivatives via Reductive Amination[1]
This protocol describes a common method for the synthesis of 3-substituted aminoazetidines starting from a protected azetidinone.
Materials:
-
1-Boc-3-azetidinone
-
Primary amine (R1-NH2)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 3-substituted aminoazetidine.
-
-
N-Alkylation (Optional):
-
The secondary amine on the azetidine ring can be further functionalized. To a solution of the purified product from the previous step (1.0 eq) in a suitable solvent (e.g., DMF or ACN), add a base such as potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
After completion, perform a standard aqueous workup and purify by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the N-Boc protected azetidine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 5-10 eq) or 4M HCl in 1,4-dioxane (e.g., 10-20 eq).
-
Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, the resulting residue can be purified or directly used. If using HCl in dioxane, the hydrochloride salt may precipitate and can be collected by filtration or by triturating the residue with diethyl ether.
-
Protocol 2: Neurotransmitter Transporter Uptake Assay[1]
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Poly-D-lysine coated 96-well or 384-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Fluorescent substrate mimetic for neurotransmitter transporters
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the transporter of interest into poly-D-lysine coated microplates at an appropriate density (e.g., 10,000 cells/well for a 384-well plate).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Incubation:
-
On the day of the assay, remove the cell culture medium from the wells.
-
Add assay buffer containing various concentrations of the test compounds to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent substrate mimetic to all wells.
-
Immediately begin reading the fluorescence intensity in kinetic mode for a set duration (e.g., 30 minutes) or in endpoint mode after a specific incubation time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of uptake or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)[2]
This protocol is for determining the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).
-
Radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site (hSIE probe).
-
Test compounds dissolved in a suitable solvent (e.g., 10% DMSO).
-
Binding buffer (containing, for example, HEPES, MgCl2, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC)).
-
Native polyacrylamide gel.
-
Gel electrophoresis apparatus and power supply.
-
Phosphorimager or autoradiography film.
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract with the binding buffer.
-
Add increasing concentrations of the test compound or vehicle control.
-
Pre-incubate the mixture at room temperature for 30 minutes.
-
Add the radiolabeled hSIE probe to each reaction and incubate for another 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection and Analysis:
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the bands corresponding to the STAT3:DNA complex.
-
Calculate the percent inhibition of DNA binding for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Visualizations
Caption: General workflow for synthesizing 3-aminoazetidine derivatives.
Caption: Inhibition of the STAT3 signaling pathway by a 3-aminoazetidine derivative.
Caption: Logical relationship of the 3-aminoazetidine scaffold to biological activity.
References
Synthetic Routes for the Derivatization of Benzyl 3-aminoazetidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various derivatives from Benzyl 3-aminoazetidine-1-carboxylate. The azetidine moiety is a valuable scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The primary amino group of this compound serves as a versatile handle for a variety of functionalization reactions, enabling extensive structure-activity relationship (SAR) studies.
Key Derivatization Strategies
The primary amino group of this compound can be readily derivatized through several common synthetic transformations, including N-acylation, N-alkylation via reductive amination, N-sulfonylation, and the formation of urea derivatives. These reactions allow for the introduction of a wide array of functional groups, facilitating the fine-tuning of molecular properties for drug discovery and development.
Caption: Overview of synthetic derivatization pathways for this compound.
Data Presentation: Comparison of N-Functionalization Methods
The following table summarizes typical reaction conditions and expected yields for the key N-functionalization reactions of primary amines, which are applicable to this compound. Note that specific yields may vary depending on the substrate and require optimization.
| Functionalization Method | Reagents/Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acyl chloride or Anhydride | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) or THF | 0 to RT | 1-4 | 85-98 |
| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mildly acidic (e.g., AcOH) or neutral | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | 4-12 | 70-95[1][2] |
| N-Sulfonylation | Sulfonyl chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-6 | 80-95 |
| Urea Formation | Isocyanate | - | Dichloromethane (DCM) or THF | 0 to RT | 1-3 | 90-99[3][4] |
Experimental Protocols
Protocol 1: N-Acylation
This protocol describes the formation of an amide bond by reacting this compound with an acylating agent.
Caption: Experimental workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) and a base such as triethylamine (1.5 equiv) in anhydrous DCM or THF.[1][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.[1]
Protocol 2: N-Alkylation via Reductive Amination
This method is a highly selective process for forming N-C bonds, proceeding through an imine intermediate which is reduced in situ.[2] This approach is often preferred to direct alkylation to avoid over-alkylation.[2][7]
Caption: Experimental workflow for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[7]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DCM or DCE, add the aldehyde or ketone (1.1-1.2 equiv).[1] A small amount of acetic acid (0.1 equiv) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]
Protocol 3: Formation of Urea Derivatives
Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. This reaction is typically fast and high-yielding.
Caption: Experimental workflow for the synthesis of urea derivatives.
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, Butyl isocyanate)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the isocyanate (1.05 equiv) in a minimal amount of the same solvent.
-
Add the isocyanate solution dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is often pure, but can be further purified by recrystallization or flash column chromatography if necessary.
Alternatively, phenyl carbamates can be used as intermediates for the preparation of N,N'-substituted ureas by reacting them with the amine in dimethyl sulfoxide (DMSO) at ambient temperature.[8]
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
The Azetidine Scaffold: A Privileged Structure in the Development of Novel Antineoplastic Agents
Application Note: The strained four-membered azetidine ring has emerged as a crucial pharmacophore in modern medicinal chemistry, particularly in the design of targeted anticancer therapies. Its unique conformational constraints and synthetic accessibility have enabled the development of potent and selective inhibitors of key oncogenic pathways. This document provides an overview of the application of benzyl 3-aminoazetidine-1-carboxylate and its derivatives as building blocks for novel antineoplastic agents, with a focus on STAT3 inhibitors and tubulin polymerization modulators.
Introduction
This compound serves as a versatile starting material for the synthesis of a variety of substituted azetidine derivatives. The presence of a primary amine allows for diverse functionalization, leading to the creation of libraries of compounds for screening against various cancer targets. The benzyl carbamate protecting group offers stability during synthetic manipulations and can be readily removed under standard conditions. Research has shown that incorporating the azetidine motif can enhance the pharmacological properties of drug candidates, including binding affinity and selectivity.
Key Applications in Oncology
The azetidine scaffold has been successfully incorporated into compounds targeting critical pathways in cancer progression:
-
STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Novel azetidine-based compounds have been developed as potent and irreversible inhibitors of STAT3, demonstrating significant antitumor activity in preclinical models.[1] These inhibitors often work by covalently binding to the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus.[1]
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated strategy for cancer treatment. Azetidine-containing molecules, such as analogs of the natural product dolastatin 10 (e.g., TZT-1027), have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Data Presentation: In Vitro Activity of Azetidine-Based Antineoplastic Agents
The following tables summarize the in vitro efficacy of representative azetidine derivatives against various cancer cell lines.
Table 1: Activity of Azetidine-Based STAT3 Inhibitors [3][4]
| Compound ID | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Putative Mechanism of Action |
| 5a | - | STAT3 DNA-Binding (EMSA) | 0.55 | STAT3 Inhibition |
| 5o | - | STAT3 DNA-Binding (EMSA) | 0.38 | STAT3 Inhibition |
| 8i | - | STAT3 DNA-Binding (EMSA) | 0.34 | STAT3 Inhibition |
| 7e | MDA-MB-231 / MDA-MB-468 | Cell Viability | 0.9 - 1.9 | STAT3 Inhibition |
| 7f | MDA-MB-231 / MDA-MB-468 | Cell Viability | 0.9 - 1.9 | STAT3 Inhibition |
| 7g | MDA-MB-231 / MDA-MB-468 | Cell Viability | 0.9 - 1.9 | STAT3 Inhibition |
| 9k | MDA-MB-231 / MDA-MB-468 | Cell Viability | 0.9 - 1.9 | STAT3 Inhibition |
Table 2: Activity of Azetidine-Containing Tubulin Polymerization Inhibitors [5][6]
| Compound ID | Cancer Cell Line | Assay Type | IC50 (nM) | Putative Mechanism of Action |
| 1a (TZT-1027 Analog) | A549 | Antiproliferative | 2.2 | Tubulin Polymerization Inhibition |
| 1a (TZT-1027 Analog) | HCT116 | Antiproliferative | 2.1 | Tubulin Polymerization Inhibition |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-Azetidine Derivative
This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are key intermediates for certain antineoplastic agents.[7] While not starting directly from this compound, this illustrates the construction of a core azetidine structure found in active compounds.
Materials:
-
Appropriate sulfonyl chloride
-
Hydrazine hydrate
-
Ketone
-
Boronic acid
-
Cesium carbonate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Sulfonylhydrazide Formation: Dissolve the sulfonyl chloride (1.0 equiv) in THF at 0 °C. Add hydrazine hydrate (2.5 equiv) dropwise. Stir the reaction at 0 °C until completion (monitored by TLC). Dilute the mixture with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Sulfonylhydrazone Formation: Dissolve the resulting sulfonylhydrazide (1.0 equiv) in MeOH. Add the appropriate ketone (1.0 equiv) and stir at room temperature until completion. Remove the solvent in vacuo.
-
Aryl-Azetidine Synthesis: Combine the sulfonylhydrazone (1.0 equiv), boronic acid (1.5 equiv), and cesium carbonate (1.5 equiv) in an oven-dried tube under argon. Add dry, degassed 1,4-dioxane. Seal the tube and heat to 110 °C for 18 hours.
-
Work-up and Purification: Cool the reaction to room temperature, quench with saturated aqueous NaHCO3, and extract with CH2Cl2. Dry the combined organic layers over MgSO4, concentrate, and purify the residue by flash column chromatography to yield the tert-butyl 3-aryl-azetidine-1-carboxylate.
Protocol 2: STAT3 DNA-Binding Inhibition Assay (EMSA)
This assay evaluates the ability of a test compound to inhibit the binding of active STAT3 to its DNA consensus sequence.[1][8]
Materials:
-
Nuclear extract from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe
-
Test compounds (azetidine derivatives)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Autoradiography film or digital imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the nuclear extract with increasing concentrations of the test compound at room temperature for 30 minutes.
-
Binding Reaction: Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to autoradiography film or a phosphorimager screen. Quantify the intensity of the band corresponding to the STAT3:DNA complex to determine the extent of inhibition and calculate the IC50 value.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of test compounds on the polymerization of purified tubulin into microtubules.[9][10]
Materials:
-
Purified tubulin (>99%, e.g., from bovine brain)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds
-
Control compounds (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reaction Preparation: On ice, prepare a reaction mixture containing purified tubulin, GTP, and the fluorescent reporter in the polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for positive and negative controls.
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37 °C) fluorescence plate reader. Monitor the increase in fluorescence over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition or stabilization of tubulin polymerization relative to the controls.
Visualizations
Caption: Workflow for the development of azetidine-based anticancer agents.
Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Real-Time Monitoring of Acetaminophen Synthesis
Introduction
In pharmaceutical development and manufacturing, precise monitoring of chemical reactions is crucial for ensuring product quality, optimizing yield, and maintaining process safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose. This application note details a robust HPLC method for monitoring the synthesis of Acetaminophen (also known as Paracetamol) from its precursor, p-aminophenol. Acetaminophen is a common analgesic and antipyretic drug, and its synthesis is a fundamental example of N-acetylation.[1][2] This method allows researchers and process chemists to track the consumption of the reactant (p-aminophenol) and the formation of the product (acetaminophen) in real-time, providing valuable kinetic data and ensuring the reaction proceeds to completion.
Principle of Separation
The described method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture. Acetaminophen, being more nonpolar than p-aminophenol due to the acetylation of the amino group, will have a stronger affinity for the C18 stationary phase. Consequently, it will be retained longer on the column, resulting in a later elution time compared to the more polar p-aminophenol. A UV detector is used for the quantification of both compounds, as both contain a chromophore that absorbs UV light.[1]
Reaction Pathway
The synthesis of Acetaminophen involves the acetylation of the amino group of p-aminophenol using acetic anhydride.
References
Troubleshooting & Optimization
Troubleshooting guide for reactions involving Benzyl 3-aminoazetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving Benzyl 3-aminoazetidine-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Acylation and Sulfonylation Reactions
Acylation and sulfonylation of the primary amine of this compound are fundamental transformations for the synthesis of a wide range of derivatives. Below are common issues and solutions for these reactions.
Frequently Asked Questions (FAQs)
Question 1: My acylation reaction with an acyl chloride is sluggish or incomplete. What are the common causes?
Answer: Incomplete acylation can be due to several factors:
-
Insufficiently activated acylating agent: The acyl chloride may have degraded due to moisture. Using freshly prepared or purchased acyl chloride is recommended.
-
Steric hindrance: The azetidine ring, while small, can present some steric bulk that hinders the approach of the acylating agent.
-
Inadequate base: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. Ensure at least one equivalent of base is used.
-
Low reaction temperature: While many acylations proceed at room temperature, some may require gentle heating to go to completion.
Question 2: I am observing the formation of a di-acylated byproduct. How can this be avoided?
Answer: While di-acylation of the primary amine is not possible, if there are other nucleophilic sites on your acylating agent, you might observe side reactions. However, a more common issue is the formation of a symmetrical urea if the acyl chloride is derived from a phosgene equivalent and reacts with the starting amine. To avoid this, ensure slow addition of the acyl chloride to the reaction mixture containing the amine and base.
Question 3: My sulfonylation reaction is not proceeding. What are the key parameters to check?
Answer: Sulfonylation reactions can be less facile than acylations. Key parameters to verify include:
-
Reaction solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Base: A stronger base than for acylation might be needed. Pyridine is a common choice as it can also act as a catalyst.
-
Reaction temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guide: Acylation & Sulfonylation
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion | Degraded acyl/sulfonyl chloride | Use fresh or newly opened reagent. |
| Inadequate base | Use a slight excess (1.1-1.2 eq.) of a suitable base (e.g., TEA, DIPEA, or pyridine for sulfonylation). | |
| Low reaction temperature | Monitor the reaction by TLC/LC-MS and consider gentle heating (e.g., 40-50 °C). | |
| Formation of multiple products | Reaction with solvent | Ensure the solvent is inert under the reaction conditions. |
| Impure starting materials | Purify the starting amine and acyl/sulfonyl chloride before use. | |
| Difficult purification | Excess reagent or base | Use a minimal excess of the acyl/sulfonyl chloride and quench with a nucleophile like methanol before workup. Wash the organic layer with dilute acid to remove the base. |
Experimental Protocol: General Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a key method for the N-alkylation of this compound with aldehydes or ketones.
Frequently Asked Questions (FAQs)
Question 1: My reductive amination is producing a significant amount of the alcohol byproduct from the reduction of the carbonyl compound. How can I prevent this?
Answer: The formation of the alcohol byproduct indicates that the reduction of the carbonyl is faster than the formation and/or reduction of the iminium ion. To address this:
-
Choice of reducing agent: Use a milder and more sterically hindered reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason. Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.[1]
-
Pre-formation of the imine/iminium: Stir the amine and the carbonyl compound together in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the imine/iminium intermediate.
-
pH control: The reaction is often facilitated by a small amount of a weak acid, such as acetic acid, which catalyzes iminium ion formation.
Question 2: I am not observing any product formation in my reductive amination. What could be the issue?
Answer: A complete lack of product formation could be due to:
-
Inactive reducing agent: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., STAB is moisture-sensitive).
-
Highly hindered carbonyl: Very sterically hindered ketones may not react readily. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Unfavorable equilibrium: The equilibrium for imine formation might not be favorable. Using a dehydrating agent, such as molecular sieves, can help drive the reaction forward.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent | Use a slight excess (1.2-1.5 eq.) of the reducing agent. |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Formation of alcohol byproduct | Non-selective reducing agent | Use sodium triacetoxyborohydride (STAB). |
| Premature reduction | Pre-stir the amine and carbonyl before adding the reducing agent. | |
| Formation of di-alkylated product | Reaction of the product with the carbonyl | This is less common with a secondary amine product but can be minimized by using a 1:1 stoichiometry of the amine and carbonyl. |
Experimental Protocol: Reductive Amination with STAB
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane (DCE) or DCM), add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cbz Deprotection
The removal of the Cbz (carboxybenzyl) protecting group is a critical step to liberate the secondary amine of the azetidine ring for further functionalization.
Frequently Asked Questions (FAQs)
Question 1: My catalytic hydrogenation for Cbz deprotection is very slow or has stalled. What can I do?
Answer: This is a common issue with several potential causes:[2]
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisons, especially sulfur-containing compounds.[2] Ensure your starting material and solvent are free from such impurities. If your substrate contains sulfur, this method may not be suitable.
-
Poor Catalyst Activity: The activity of Pd/C can vary. Use a fresh batch of catalyst or a higher loading (e.g., 10-20 mol %).
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a balloon is not enough. Use a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., to 50 psi).[2]
-
Product Inhibition: The newly formed amine can sometimes coordinate to the palladium catalyst and inhibit its activity. Adding a small amount of a weak acid like acetic acid can mitigate this.[2]
Question 2: I am observing side reactions during my Cbz deprotection with HBr in acetic acid. What are they and how can I avoid them?
Answer: The most common side reaction is the acetylation of the deprotected amine by the acetic acid solvent, especially if the reaction is heated.[3] To avoid this, you can:
-
Use a different acid/solvent system, such as HCl in dioxane or methanol.
-
Perform the reaction at room temperature if possible, although it may be slower.
-
Consider alternative deprotection methods if your molecule is sensitive to strong acids.
Troubleshooting Guide: Cbz Deprotection
| Method | Problem | Potential Cause | Suggested Solution |
| Catalytic Hydrogenation | Slow/Incomplete Reaction | Catalyst poisoning | Purify the starting material; consider alternative methods.[3] |
| Poor catalyst activity | Use fresh catalyst or increase loading.[2] | ||
| Insufficient H₂ pressure | Increase hydrogen pressure (e.g., 50 psi).[3] | ||
| Acidic Cleavage (HBr/AcOH) | Formation of acetylated byproduct | Reaction with acetic acid solvent | Use a non-acetylating solvent system (e.g., HCl in dioxane).[3] |
| Degradation of substrate | Substrate is sensitive to strong acid | Use milder deprotection conditions or an alternative method. |
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation
-
Dissolve the Cbz-protected azetidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol % Pd) to the solution.
-
Purge the reaction vessel with an inert gas (nitrogen or argon), then evacuate and backfill with hydrogen gas (this cycle should be repeated 3-5 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon or at elevated pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
Technical Support Center: Optimization of Coupling Reactions with Benzyl 3-aminoazetidine-1-carboxylate
Welcome to the technical support center for optimizing coupling reactions with Benzyl 3-aminoazetidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the synthesis of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: The primary amine of this compound is a versatile nucleophile for various coupling reactions. The most common transformations include:
-
Amide Bond Formation (Amidation): Reaction with carboxylic acids to form amides. This is widely used in peptide synthesis and medicinal chemistry.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Q2: What are the key challenges when working with this compound?
A2: The main challenges stem from the structure of the molecule:
-
Steric Hindrance: While the primary amine is accessible, the azetidine ring can present some steric bulk, potentially slowing down reaction kinetics compared to simpler primary amines.
-
Ring Strain: The four-membered azetidine ring is strained. Harsh reaction conditions (e.g., strong acids or bases, high temperatures) could potentially lead to ring-opening side reactions.[1]
-
Protecting Group Stability: The benzyloxycarbonyl (Cbz or Z) protecting group is sensitive to certain conditions, particularly hydrogenolysis.
Q3: Which coupling reagents are recommended for amide bond formation with this substrate?
A3: For efficient amidation, high-activity coupling reagents are recommended, especially for challenging couplings. These include:
-
Uronium/Aminium Salts: HATU, HBTU, and PyBOP are highly effective for promoting rapid amide bond formation and minimizing side reactions.[2][3]
-
Carbodiimides: EDC, often used in conjunction with additives like HOBt or HOAt, is a common and cost-effective choice. The additives help to suppress racemization and improve efficiency.[1]
Q4: What are the recommended bases for these coupling reactions?
A4: Non-nucleophilic bases are preferred to avoid unwanted side reactions. Common choices include:
-
N,N-Diisopropylethylamine (DIPEA): A widely used base in peptide coupling.
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can be beneficial in reducing potential side reactions like racemization.[2]
Q5: How can I monitor the progress of the coupling reaction?
A5: Reaction progress can be monitored by various chromatographic techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of reactants, products, and any byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU).- Ensure coupling reagents are fresh and anhydrous.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 equivalents).[2] |
| Steric hindrance. | - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C).- Extend the reaction time.[2] | |
| Poor solubility of reactants. | - Use a co-solvent like DMF or DMSO to improve solubility.[4] | |
| Formation of Side Products | Guanidinylation of the amine. | - This occurs when using excess uronium-based coupling reagents (e.g., HBTU, HATU).- Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine.[3][5]- Use a stoichiometric amount or a slight excess of the coupling reagent relative to the carboxylic acid.[5] |
| N-acylurea formation. | - This is a common side reaction with carbodiimide reagents (e.g., EDC).- Use an additive like HOBt or HOAt to trap the activated intermediate and prevent rearrangement.[6] | |
| Racemization of the coupling partner (if chiral). | - Use racemization-suppressing additives like HOBt or HOAt.- Use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA.- Keep reaction temperatures low.[7] | |
| Incomplete Reaction | Insufficient equivalents of reagents. | - Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents). |
| Short reaction time. | - Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. | |
| Catalyst deactivation (for reductive amination). | - Ensure the reaction is performed under an inert atmosphere if using an oxygen-sensitive catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
-
Activation:
-
Add a non-nucleophilic base such as DIPEA or NMM (2.0 eq.) to the mixture.
-
Stir at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
-
Coupling:
-
Add a solution of this compound (1.2 eq.) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation:
-
Dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., dichloroethane, methanol, or THF).
-
Add a dehydrating agent, such as molecular sieves or sodium sulfate, if necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A typical workflow for an amide coupling reaction.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Benzyl 3-aminoazetidine-1-carboxylate and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for Benzyl 3-aminoazetidine-1-carboxylate and its derivatives. This guide is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges stem from the inherent properties of the azetidine ring and the amino group. The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.[1] The basicity of the amino group can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[2] Additionally, epimerization at stereocenters on the azetidine ring can be a concern, especially if the compound is exposed to acidic or basic conditions for prolonged periods.[3]
Q2: Which protecting group is most suitable for the azetidine nitrogen during synthesis and purification?
A2: The Carbobenzyloxy (Cbz) group, present in this compound, is a common and effective protecting group for the azetidine nitrogen. It offers stability under a range of reaction conditions and can be removed orthogonally to other protecting groups like Boc. The presence of the Cbz group can also facilitate crystallization, which is a powerful purification technique.[4] Other protecting groups like tert-butoxycarbonyl (Boc) are also widely used and offer different deprotection strategies.[1]
Q3: What are the recommended initial purification steps after synthesis?
A3: A typical workup procedure after synthesis involves an aqueous wash to remove water-soluble impurities and salts. An acid-base extraction can be a highly effective initial purification step to separate the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the free amine is extracted back into an organic solvent.[5]
Q4: Can I purify my compound without using column chromatography?
A4: Yes, in many cases, recrystallization can be a highly effective method for purifying solid derivatives of this compound, especially since the Cbz group can promote crystallinity.[4] If the crude product is an oil, it may be possible to induce crystallization by dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent).[6] Another alternative for purifying amines is to form a salt (e.g., with trichloroacetic acid), which can precipitate from the solution, be isolated, and then the free amine can be regenerated.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound and its derivatives.
Issue 1: Poor separation and significant tailing during silica gel column chromatography.
-
Potential Cause: Strong interaction between the basic amino group and the acidic silanol groups on the silica gel surface.[2]
-
Solution:
-
Basify the mobile phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will compete with the amine product for binding to the acidic sites on the silica gel, leading to improved peak shape and faster elution.[3]
-
Use a modified stationary phase: Consider using an amine-functionalized silica gel or a less acidic stationary phase like alumina (neutral or basic).[3]
-
Protect the amine: If the free amine is being purified, consider protecting it with a suitable group (e.g., Boc) before chromatography. This will reduce its basicity and improve its chromatographic behavior.
-
Issue 2: Low recovery of the product after column chromatography.
-
Potential Cause: Irreversible adsorption of the product onto the silica gel. This is more likely with highly basic compounds or if the compound is left on the column for an extended period.
-
Solution:
-
Use a less polar eluent system initially: Start with a less polar solvent system to elute non-polar impurities first, then gradually increase the polarity to elute your product.
-
Perform a quick filtration: If the product is significantly more polar than the impurities, a simple filtration through a short plug of silica gel (a "flash plug") might be sufficient to remove less polar contaminants without significant product loss.
-
Employ non-chromatographic methods: If chromatography consistently leads to low recovery, prioritize recrystallization or salt formation and precipitation.[3]
-
Issue 3: Suspected epimerization or degradation of the product during purification.
-
Potential Cause: The strained azetidine ring can be sensitive to acidic or basic conditions, which can be present on silica gel or in the mobile phase.[1][3]
-
Solution:
-
Neutralize silica gel: As mentioned in Issue 1, pre-treat the silica gel with a base like triethylamine.[3]
-
Avoid strong acids and bases: During workup and purification, use mild acidic and basic solutions and minimize the exposure time.
-
Monitor temperature: Avoid excessive heating during solvent removal, as this can sometimes promote degradation.
-
Issue 4: Difficulty in achieving crystallization.
-
Potential Cause: The presence of impurities that inhibit crystal lattice formation, or the compound may be an oil at room temperature.
-
Solution:
-
High Purity is Key: Ensure the crude material is as pure as possible before attempting recrystallization. An initial purification by flash chromatography might be necessary.
-
Mixed-Solvent System: If a single solvent is not effective, try a mixed-solvent recrystallization. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure solid, you can use it as a seed crystal.
-
Data Presentation
The following tables summarize typical purification conditions and outcomes for azetidine derivatives, providing a reference for what to expect. Note that the optimal conditions for this compound may vary.
Table 1: Flash Chromatography Conditions for N-Protected Azetidine Derivatives
| Compound Class | Stationary Phase | Eluent System | Typical Yield (%) | Purity (%) | Reference |
| N-Boc-3-(substituted)-azetidines | Silica Gel | n-hexane/ethyl acetate (4:1) | 60-75 | >95 | [9][10] |
| N-Cbz-protected amino compounds | Silica Gel | Ethyl acetate/n-hexane (40%) | 90 | >98 | [2] |
| N-Boc-3-aminoazetidine derivatives | Silica Gel | Dichloromethane/Methanol | 26-96 | >95 | [11] |
Table 2: Recrystallization Solvents for Cbz-Protected Amines and Related Compounds
| Compound Type | Solvent System | Observation | Reference |
| N-Cbz-guanidine | Ethyl acetate / Methanol | White microcrystals | [7] |
| Acetanilide | Ethanol / Water | Effective for supersaturation | [12] |
| General Amines (as salts) | Ethyl acetate, Pentane, Acetonitrile, or Diethyl ether | Precipitation of the amine-TCA salt | [7] |
| Dibenzalacetone | Ethanol / Water | Visible saturation and crystallization | [12] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basified Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Add triethylamine (1% v/v) to the slurry and mix thoroughly.
-
Column Packing: Pack a chromatography column with the basified silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) containing 1% triethylamine.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble when hot).
-
Induce Saturation: While keeping the solution hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. google.com [google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
Stability issues of Benzyl 3-aminoazetidine-1-carboxylate under acidic or basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Benzyl 3-aminoazetidine-1-carboxylate under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issues arise from the two key structural features of the molecule: the strained four-membered azetidine ring and the benzyl carbamate protecting group. The azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions. The carbamate bond can undergo hydrolysis under both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Acidic conditions can lead to the protonation of the azetidine nitrogen, which increases ring strain and makes the ring vulnerable to nucleophilic attack and subsequent opening. Both acidic and basic conditions can promote the hydrolysis of the benzyl carbamate group. For analogous N-substituted aryl azetidines, significantly greater stability is observed at neutral pH (pH 7.0) compared to acidic conditions.[1] For example, one related compound was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[1]
Q3: What are the likely degradation products of this compound?
A3: Under acidic conditions, the primary degradation products are likely to result from the ring-opening of the azetidine moiety. This can lead to the formation of substituted aminopropanol derivatives. Under both acidic and basic conditions, hydrolysis of the carbamate bond can yield 3-aminoazetidine, benzyl alcohol, and carbon dioxide.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, protected from light and moisture. Storage at low temperatures (e.g., 2-8 °C) is advisable. Avoid storing solutions of the compound in acidic or basic buffers for extended periods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected degradation of the compound in acidic media.
-
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Reduced yield of the desired product in reactions carried out in acidic conditions.
-
Inconsistent experimental results.
-
-
Root Causes:
-
Solutions:
-
pH Control: Whenever possible, maintain the reaction pH at or near neutral (pH 7). If acidic conditions are necessary, use the mildest possible acid and keep the reaction time to a minimum.
-
Solvent Selection: Use aprotic solvents instead of protic solvents when working under acidic conditions to minimize sources of protons.
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of degradation.
-
Issue 2: Compound instability under basic conditions.
-
Symptoms:
-
Formation of byproducts during reactions or workups involving strong bases.
-
Loss of the benzyl carbamate protecting group.
-
-
Root Causes:
-
The carbamate ester is susceptible to base-catalyzed hydrolysis (saponification).
-
-
Solutions:
-
Use of Mild Bases: Opt for milder bases such as sodium bicarbonate or triethylamine instead of strong bases like sodium hydroxide or potassium hydroxide.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged exposure to basic conditions.
-
Aqueous Workup: During workup, minimize the time the compound is in contact with basic aqueous layers.
-
Data Presentation
The following table summarizes the expected stability of this compound under different conditions, based on general principles for similar compounds.
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Low | Azetidine ring-opened products, 3-aminoazetidine, Benzyl alcohol |
| Neutral | pH 7 Buffer | High | Minimal degradation |
| Basic | 0.1 M NaOH | Low to Moderate | 3-aminoazetidine, Benzyl alcohol |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points.
-
-
Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS method.
-
The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.
-
Monitor the disappearance of the parent compound and the appearance of degradation products.
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for a forced degradation study.
Troubleshooting Logic
Caption: A decision tree for troubleshooting stability issues.
References
How to remove triethylamine hydrochloride from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing triethylamine hydrochloride (TEA·HCl) from reaction mixtures. Find answers to frequently asked questions and troubleshoot common issues encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride present in my reaction, and why does it need to be removed?
Triethylamine hydrochloride (TEA·HCl) is a salt formed from the reaction between triethylamine (TEA) and hydrogen chloride (HCl).[1][2] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is produced as a byproduct.[1][2] Triethylamine is commonly added as an "HCl scavenger" to neutralize this acid, preventing it from causing undesired side reactions or degrading the product.[1][2] This neutralization reaction forms TEA·HCl, which must then be removed to isolate the pure desired product.[1]
Q2: What are the primary methods for removing TEA·HCl from a reaction mixture?
The most common removal methods exploit the solubility characteristics of TEA·HCl. The three main techniques are:
-
Aqueous Workup (Washing): As TEA·HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous solution (like 1N HCl or brine) will extract the salt into the aqueous layer.[1][3]
-
Filtration: If the reaction is performed in a solvent where TEA·HCl is insoluble (e.g., diethyl ether, THF, dioxane), the salt precipitates as a solid and can be easily removed by filtration.[1][2][4]
-
Solvent Trituration/Precipitation: This technique involves adding an "anti-solvent" in which your product is soluble but TEA·HCl is not. This causes the salt to precipitate, after which it can be filtered off.[1] Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1]
Troubleshooting Guide
Q3: My product is sensitive to water. How can I remove TEA·HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are crucial.
-
Method 1: Direct Filtration. The most direct approach is to use a reaction solvent in which TEA·HCl has low solubility. Solvents such as diethyl ether, tetrahydrofuran (THF), or dioxane are suitable choices.[1] The precipitated salt can then be simply filtered off.
-
Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA·HCl is soluble (e.g., dichloromethane or chloroform), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble, but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will induce the precipitation of the salt, allowing for its removal by filtration.
Q4: I've performed an aqueous wash, but I suspect some TEA·HCl remains in my organic layer. What could be wrong?
Several factors could lead to incomplete removal:
-
Insufficient Washing: You may need to perform multiple washes to ensure complete removal. Washing with a dilute acid (e.g., 1N HCl) first can help convert any remaining free triethylamine into its water-soluble salt, followed by a water or brine wash.[1][3]
-
Emulsion Formation: The formation of an emulsion between the organic and aqueous layers can trap the salt, hindering its complete removal.[1] See Q6 for advice on breaking emulsions.
Q5: The TEA·HCl salt is not precipitating from my organic solvent. How can I force it to precipitate?
If the salt remains dissolved, it is likely due to some solubility in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA·HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will lower the overall polarity of the solvent system and promote the precipitation of the salt.[1]
-
Cool the Mixture: Lowering the temperature of the reaction mixture can decrease the salt's solubility, which may be sufficient to induce precipitation.[1]
Q6: I have a persistent emulsion during my aqueous workup. How can I break it?
Emulsions can be challenging but are often resolved with one of the following methods:
-
Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for a longer period will allow the layers to separate on their own.[1]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.[1]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.[1]
Q7: My product is also highly soluble in water. How can I separate it from the TEA·HCl?
This presents a significant purification challenge.
-
Column Chromatography: If other methods are not viable, purification by column chromatography may be necessary. It is important to note that TEA·HCl can sometimes streak on silica gel. A useful technique is to pre-adsorb the crude material onto silica gel. This is done by dissolving the crude product in a minimal amount of a strong solvent (like methanol), adding silica gel to form a slurry, and then concentrating it to dryness. This dry-loaded sample can then be purified by column chromatography.[1]
Data Presentation
Table 1: Solubility of Triethylamine Hydrochloride in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Highly Soluble (1440 g/L at 20°C) | [5] |
| Ethanol | Soluble / Very Soluble | [5][6][7][8] |
| Chloroform | Soluble / Very Soluble | [5][6][7][8] |
| Diethyl Ether | Insoluble / Practically Insoluble | [1][5][6][7][9] |
| Tetrahydrofuran (THF) | Insoluble | [1][4][9] |
| Dioxane | Insoluble | [1][10] |
| Benzene | Very Slightly Soluble | [7] |
| Ethyl Acetate | Insoluble (often used as an anti-solvent) | [1][4] |
| Hexane / Heptane | Insoluble (often used as an anti-solvent) | [1][4] |
Experimental Protocols
Protocol 1: Removal of TEA·HCl by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a wash solution (e.g., water, 1N HCl, or brine). Using 1N HCl first can help ensure any excess triethylamine is converted to its water-soluble salt.[1]
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step as necessary (e.g., with water or brine).
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Removal of TEA·HCl by Filtration
This protocol is ideal for reactions conducted in solvents where TEA·HCl is insoluble (e.g., THF, Diethyl Ether).[1]
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA·HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings. This solution contains your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.[1]
Visualizations
Caption: Decision workflow for selecting a TEA·HCl removal method.
Caption: Comparison of Aqueous Workup and Filtration workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Triethylamine Hydrochloride | High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 7. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. triethylammonium chloride [chemister.ru]
- 9. reddit.com [reddit.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scale-Up Synthesis of Azetidine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges encountered during the scale-up synthesis of azetidine-containing compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scale-up synthesis of azetidine-containing compounds?
A1: The primary challenges in scaling up azetidine synthesis are rooted in the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This strain can lead to low yields, difficulties in purification, and a higher propensity for ring-opening side reactions, especially under harsh conditions.[3] Key challenges include:
-
Ring Strain and Stability: The high ring strain makes azetidines more reactive and less stable than larger heterocycles, potentially leading to decomposition or rearrangement.[1]
-
Competing Reactions: The formation of the four-membered ring can be kinetically and thermodynamically less favorable than intermolecular reactions or the formation of larger rings like pyrrolidines.[1]
-
Purification: Azetidines can be challenging to purify on a large scale due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1]
-
Stereochemistry Control: Achieving the desired stereochemistry at substituted positions on the azetidine ring can be difficult, often resulting in isomeric mixtures.[1]
Q2: Which N-protecting group is most suitable for large-scale azetidine synthesis?
A2: The choice of protecting group is critical for a successful scale-up. The tert-butoxycarbonyl (Boc) group is widely used due to its general stability under various reaction conditions and its straightforward removal under acidic conditions. However, for specific applications, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can offer orthogonal deprotection strategies. The selection should be based on the overall synthetic route and the stability of the intermediate compounds.
Q3: How can I minimize the formation of pyrrolidine byproducts during intramolecular cyclization?
A3: The formation of five-membered pyrrolidine rings is a common side reaction. To favor the formation of the four-membered azetidine ring, consider the following strategies:
-
High Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Choice of Leaving Group: A highly efficient leaving group (e.g., tosylate, mesylate) will promote a rapid S(_N)2 reaction, minimizing the opportunity for rearrangement or other side reactions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled formation of the azetidine ring.
Q4: What are the key safety precautions for the scale-up of azetidine synthesis?
A4: Azetidine itself is a flammable and corrosive liquid with a strong ammonia-like odor.[4][5] Key safety precautions for large-scale synthesis include:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling of Reagents: Many reagents used in azetidine synthesis, such as strong bases and organometallic compounds, are hazardous and require careful handling.
-
Exothermic Reactions: Be aware of potentially exothermic steps and have appropriate cooling measures in place.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Troubleshooting Guides
Low Yield in Intramolecular Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Low or no product formation | Poor leaving group | Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to form the more reactive iodide. |
| Inefficient intramolecular cyclization | Optimize reaction conditions by screening different bases (e.g., NaH, K₂CO₃, DBU), solvents (e.g., THF, DMF, DMSO), and temperatures. | |
| Intermolecular side reactions | Employ high dilution conditions by slowly adding the substrate to the reaction mixture to favor intramolecular cyclization. | |
| Formation of elimination byproducts | Strongly basic, non-nucleophilic conditions | Switch to a milder or more nucleophilic base. For example, if using LDA, consider trying K₂CO₃. |
| Sterically hindered substrate | If possible, redesign the substrate to reduce steric hindrance around the reaction centers. Alternatively, explore different synthetic routes that do not rely on an S(_N)2 cyclization. |
Purification Challenges
| Symptom | Potential Cause | Suggested Solution |
| Product decomposition on silica gel column | Acidic nature of silica gel | Neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as basic or neutral alumina. |
| Difficulty in separating product from impurities | Similar polarity of compounds | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can be effective. Consider alternative solvent systems (e.g., dichloromethane/methanol) to alter the selectivity. |
| Product is highly water-soluble as a salt, making extraction difficult | Formation of a salt | After quenching the reaction, carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to ensure the azetidine is in its free base form before extracting with an organic solvent. |
Data Presentation
Comparison of Yields for Different Azetidine Synthesis Methods
| Synthesis Method | Substrate | Product | Yield (%) |
| Intramolecular Amination | Picolinamide-protected amine | Azetidine | 60-91 |
| [2+2] Photocycloaddition | Imine and Alkene | Functionalized Azetidine | 40-85 |
| Two-Step Regio- and Diastereoselective Synthesis | N-benzylamine and 2-phenyloxirane | 2-Phenylazetidine | 85 |
| Two-Step Regio- and Diastereoselective Synthesis | N-benzylamine and 2-(4-chlorophenyl)oxirane | 2-(4-Chlorophenyl)azetidine | 78 |
| Two-Step Regio- and Diastereoselective Synthesis | N-benzylamine and 2-(4-methoxyphenyl)oxirane | 2-(4-Methoxyphenyl)azetidine | 82 |
Stability of N-Substituted Azetidines at pH 1.8
| N-Substituent | Aqueous T1/2 at pH 1.8 | Calculated Azetidine Nitrogen pKa |
| 2-pyridyl | Stable | -1.1 |
| 3-pyridyl | 21 h | 2.5 |
| 4-pyridyl | Stable | 1.8 |
| Phenyl | 1.1 h | 2.9 |
| 4-methoxyphenyl | 0.5 h | 3.3 |
| 4-cyanophenyl | <10 min | 0.5 |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
2. Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection
This protocol describes a common method for the removal of the Boc protecting group.
-
Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 2-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the corresponding salt of the deprotected azetidine. If the free base is required, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Caption: Factors influencing the stability of the azetidine ring.
References
Overcoming poor reactivity of the azetidine nitrogen
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the synthesis and functionalization of the azetidine ring, with a particular focus on overcoming the poor reactivity of the azetidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: Why is the nitrogen in an azetidine ring often unreactive?
A1: The reduced reactivity of the azetidine nitrogen compared to acyclic secondary amines or larger cyclic amines like pyrrolidine stems from several factors. The four-membered ring structure imposes significant ring strain (approx. 25.4 kcal/mol), which influences the geometry and hybridization of the nitrogen atom.[1][2] This strain can lead to a more p-orbital character in the nitrogen lone pair, making it less available for nucleophilic attack. Additionally, steric hindrance from substituents on the ring can further impede the approach of electrophiles.[3]
Q2: What are the primary challenges when working with azetidines?
A2: The main challenges arise from the inherent ring strain.[4][5] This makes the ring susceptible to opening under harsh conditions, such as strong acids or nucleophiles.[4][6] Common issues include low yields in synthetic steps, difficulties in purification due to the polarity and potential volatility of azetidine derivatives, and the possibility of polymerization.[5][7]
Q3: Which protecting group is best for the azetidine nitrogen?
A3: The choice of protecting group is critical and depends on the subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many conditions and can be removed with mild acid.[4][5] Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) offer different deprotection strategies (e.g., hydrogenolysis for Cbz), providing orthogonality.[5] Sulfonyl groups (e.g., tosyl, nosyl) are robust but often require harsh conditions for removal.[7]
Q4: How can I improve the yield of my azetidine N-functionalization reaction?
A4: To improve yields, consider optimizing reaction parameters such as temperature, time, and concentration. Microwave irradiation has been shown to be effective in some cases.[4] Ensure all starting materials and solvents are pure and dry.[4] The choice of base and solvent is also crucial; for instance, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[7] If direct functionalization is problematic, consider using a more reactive precursor, such as an N-activated azetidine.
Q5: My azetidine ring is opening during the reaction. How can I prevent this?
A5: Ring-opening is a common side reaction, especially under acidic conditions which protonate the nitrogen, or with strong nucleophiles.[4][6] To prevent this, maintain a neutral or basic pH (pH > 7) if possible.[6] If acidic conditions are necessary, use the mildest acid and shortest reaction time feasible.[6] Protecting the nitrogen with a suitable group like Boc or Cbz can also enhance stability.[4] When removing protecting groups, screen for the mildest possible conditions. For example, oxalyl chloride in methanol can be a mild alternative for N-Boc deprotection.[6]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of unreacted azetidine starting material.
-
Formation of multiple products, suggesting side reactions.
-
Difficulty in isolating the desired N-alkylated product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Leaving Group on Alkylating Agent | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride; triflate > tosylate > mesylate). |
| Steric Hindrance | If either the azetidine or the alkylating agent is sterically hindered, increase the reaction temperature or use a less hindered reagent if possible. |
| Inappropriate Base | The base may be too weak to deprotonate the azetidine effectively or too strong, leading to side reactions. Screen common bases like K₂CO₃, Cs₂CO₃, or triethylamine. For reductive amination, a mild reducing agent like sodium triacetoxyborohydride is often preferred to avoid over-alkylation.[8] |
| Over-alkylation (for primary alkyl halides) | Use the azetidine as the limiting reagent or consider reductive amination, which is highly selective for mono-alkylation.[8] |
| Solvent Effects | Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction.[7] Ensure the solvent is anhydrous. |
Issue 2: Failure or Low Yield in N-Arylation Reactions
Symptoms:
-
No or minimal formation of the desired N-arylated product.
-
Decomposition of starting materials, particularly the aryl halide.
-
Recovery of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity | For copper-catalyzed reactions (e.g., with boronic acids), ensure the copper(II) acetate is fresh and activated molecular sieves are used.[9] For palladium-catalyzed reactions (Buchwald-Hartwig), screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., BINAP, Xantphos). |
| Incorrect Base | The choice of base is critical in palladium-catalyzed cross-coupling. Screen bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. Higher temperatures or more active catalyst systems may be required. Electron-withdrawing groups on the aryl halide can increase reactivity in SNAr reactions.[10] |
| Reaction Time | N-arylation reactions, especially copper-catalyzed ones, can be slow, sometimes requiring 24-72 hours.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: General N-Alkylation via Reductive Amination
This method is preferred to avoid over-alkylation and is highly selective.[8]
-
Reaction Setup: Dissolve the azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to promote imine formation.[9]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.[9]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: Copper-Catalyzed N-Arylation with a Boronic Acid
This protocol describes a common method for forming N-aryl azetidines.[9]
-
Reaction Setup: To a flame-dried round-bottom flask, add the azetidine (1.0 eq), the aryl boronic acid (1.5 eq), copper(II) acetate (1.2 eq), and activated molecular sieves.
-
Solvent and Base: Add an anhydrous solvent (e.g., DCM or toluene), followed by pyridine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the N-arylated product.[9]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision guide for N-functionalization method.
Caption: Workflow for preventing azetidine ring-opening.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strain-release arylations for the bis-functionalization of azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Diastereoselectivity in Reactions with Substituted Azetidines
Welcome to the Technical Support Center for managing diastereoselectivity in reactions with substituted azetidines. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of stereocontrol in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in reactions involving substituted azetidines?
A1: Diastereoselectivity in reactions with substituted azetidines is governed by a combination of steric and electronic factors, as well as reaction conditions. Key influences include:
-
Steric Hindrance: The bulk of substituents on the azetidine ring and the incoming reagents often dictates the face of attack, favoring the formation of the less sterically hindered diastereomer.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively shield one face of the molecule, thereby directing the approach of reagents and controlling the stereochemical outcome.[2][3]
-
Catalyst Choice: In metal-catalyzed reactions, the catalyst can create a specific chiral environment around the substrate, promoting the formation of one diastereomer over the other.[1]
-
Reaction Conditions: Parameters such as temperature, solvent polarity, and the choice of base can significantly impact the diastereomeric ratio (d.r.). Lower temperatures often lead to higher selectivity.[1][2]
-
Reaction Mechanism: The intrinsic mechanism of a reaction, such as whether it is concerted or stepwise, plays a fundamental role in determining the stereochemical course.[1]
Q2: How does the choice of solvent affect the diastereomeric ratio in azetidine synthesis?
A2: Solvent polarity can have a profound effect on the diastereoselectivity of a reaction. For instance, in the Staudinger [2+2] cycloaddition for the synthesis of β-lactams (often precursors to azetidines), non-polar solvents generally favor the formation of the cis isomer, while polar solvents tend to promote the formation of the trans isomer.[2] This is often attributed to the stabilization of charged intermediates in polar solvents, which can allow for equilibration to the thermodynamically favored diastereomer before the final ring-closing step.[2]
Q3: What role do N-substituents play in directing the stereochemical outcome of reactions on the azetidine ring?
A3: The N-substituent on the azetidine ring can act as a powerful directing group. For example, in the lithiation of 2-arylazetidines, an N-Boc group typically directs deprotonation to the α-benzylic position. In contrast, an N-alkyl group can direct deprotonation to the ortho position of the aryl ring. This directing effect is crucial for achieving high regioselectivity and, consequently, diastereoselectivity in subsequent functionalization steps.
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (d.r.) in the Product Mixture.
-
Symptom: NMR or HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers, or a ratio significantly lower than desired.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).[2][4] | Lower temperatures can enhance the kinetic control of the reaction, favoring the transition state with the lower activation energy, which often leads to a single diastereomer. |
| Inappropriate Solvent Polarity | Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile).[2] | The polarity of the solvent can influence the geometry of the transition state and the stability of intermediates, thereby affecting the diastereomeric ratio. |
| Incorrect Catalyst or Ligand | If using a catalyst, screen different ligands or catalyst systems. | The steric and electronic properties of the catalyst and its ligands create the chiral environment that dictates diastereoselectivity. |
| Steric Hindrance | If possible, modify the steric bulk of the substituents on the starting materials. | Increasing steric hindrance can sometimes enhance facial selectivity by more effectively blocking one face of the molecule from attack. |
Problem 2: Inconsistent Diastereoselectivity Across Different Batches.
-
Symptom: The diastereomeric ratio of the product varies significantly when the reaction is repeated.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Trace Amounts of Water | Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. | Moisture can interfere with many organometallic reagents and catalysts, leading to inconsistent results. |
| Purity of Starting Materials | Purify all starting materials before use. | Impurities can sometimes act as catalysts or inhibitors, affecting the reaction pathway and stereochemical outcome. |
| Rate of Reagent Addition | Use a syringe pump for the slow and consistent addition of reagents, especially at low temperatures.[5] | The rate of addition can affect local concentrations and reaction temperatures, which in turn can influence diastereoselectivity. |
Problem 3: Difficulty in Separating Diastereomers.
-
Symptom: The diastereomers are inseparable by standard column chromatography.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Similar Polarity of Diastereomers | Attempt derivatization of the product mixture to alter the polarity of the diastereomers. | Converting a functional group (e.g., an alcohol to an ester) can sometimes lead to derivatives with significantly different polarities, making them easier to separate. |
| Insufficient Resolution of Chromatography | Utilize preparative HPLC with a chiral stationary phase or explore supercritical fluid chromatography (SFC). | These advanced chromatographic techniques often provide much higher resolution than standard silica gel chromatography. |
| Recrystallization | Attempt to recrystallize the product mixture from various solvent systems. | If one diastereomer is significantly more crystalline than the other, it may be possible to isolate it in pure form through recrystallization. |
Data Presentation
Table 1: Effect of Reaction Conditions on Diastereoselectivity in the La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [6][7][8][9]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 81 | <20:1 |
| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 2.5 | 75 | >20:1 |
| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 2.5 | 68 | >20:1 |
Table 2: Diastereoselective Grignard Addition to a Chiral Sulfinimine for Azetidine Synthesis [10]
| Entry | Grignard Reagent | Yield (2 steps, %) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | 75 | 87:13 |
| 2 | 4-Methoxyphenylmagnesium bromide | 77 | 79:21 |
| 3 | Methylmagnesium bromide | 65 | >95:5 |
| 4 | Vinylmagnesium bromide | 52 | 88:12 |
| 5 | Allylmagnesium bromide | 68 | 95:5 |
| 6 | Hexylmagnesium bromide | 59 | 92:8 |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [6][7]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature, add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding azetidine.
Protocol 2: Gold-Catalyzed Oxidative Cyclization for the Synthesis of Azetidin-3-ones [11]
-
To a solution of the sulfonamide (1.0 equiv) in 1,2-dichloroethane (DCE) (0.06 M), add N-oxide (1.2 equiv) and BrettPhosAuNTf₂ (0.042 equiv) at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, treat the reaction mixture with 1 N HCl and extract with dichloromethane (2x).
-
Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Diastereoselective Synthesis of C2-Substituted Azetidines Using a Chiral tert-Butanesulfinamide Auxiliary [10]
-
Formation of the Chlorosulfinimine: To a solution of 3-chloropropanal in a suitable solvent, add (R)- or (S)-tert-butanesulfinamide and a dehydrating agent such as copper(II) sulfate. Stir at room temperature until imine formation is complete.
-
Diastereoselective Grignard Addition: Cool the solution of the crude chlorosulfinimine to -78 °C and add the desired Grignard reagent dropwise. Stir at this temperature until the reaction is complete.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Cyclization: Dissolve the crude chlorosulfinamide in a suitable solvent and add a base (e.g., potassium tert-butoxide) to induce cyclization to the azetidine.
-
Purification: Purify the resulting N-tert-butanesulfinyl azetidine by column chromatography. The diastereomers can often be separated at this stage.
-
Deprotection: Remove the sulfinyl group by treatment with an acid (e.g., HCl in methanol) to afford the final enantioenriched C2-substituted azetidine.
Visualizations
Caption: A generalized workflow for developing a diastereoselective azetidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General, efficient, and stereoselective method of synthesizing biologically relevant chiral C2-substituted azetidines - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical methods for confirming the purity of Benzyl 3-aminoazetidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Benzyl 3-aminoazetidine-1-carboxylate is critical for the synthesis of safe and effective pharmaceuticals. This guide provides an objective comparison of common analytical methods for confirming the purity of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination depends on various factors, including the specific information required (e.g., achiral vs. enantiomeric purity), sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed methods.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC (UV Detection) | qNMR (¹H NMR) | LC-MS |
| Primary Use | Quantitation of known and unknown impurities, enantiomeric purity. | Absolute purity determination without a specific reference standard of the impurity. | Impurity identification and quantitation, especially for non-chromophoric impurities. |
| Purity Determination (%) | 99.8% (Achiral), 99.9% (Chiral) | 99.7% | 99.8% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ~0.015% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Analysis Time | 15-30 minutes | 10-20 minutes per sample | 20-40 minutes |
| Strengths | High resolution, widely available, suitable for both achiral and chiral analysis.[1][2] | Highly accurate and precise for absolute purity, non-destructive.[3][4][5] | High sensitivity and specificity, provides molecular weight information for impurity identification. |
| Limitations | Requires chromophoric impurities for UV detection, reference standards needed for impurity identification. | Lower sensitivity compared to other methods, may not detect inorganic impurities.[3] | Quantitative accuracy can be affected by matrix effects and ionization efficiency. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide protocols for HPLC, qNMR, and LC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing both achiral and chiral purity. For chiral amines, derivatization is often employed to enhance detection and separation.[6]
Achiral Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Purity Analysis (with Derivatization)
-
Derivatizing Agent: 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).[1]
-
Sample Preparation (Derivatization):
-
Dissolve this compound in acetonitrile.
-
Add an excess of NBD-Cl and a non-nucleophilic base (e.g., triethylamine).
-
Heat the mixture to ensure complete reaction.
-
Dilute the final mixture with the mobile phase to the desired concentration for injection.
-
-
Instrumentation: HPLC with UV or Fluorescence detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).[6]
-
Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Room temperature.
-
Detection: UV at the absorbance maximum of the NBD derivative or fluorescence detection for higher sensitivity.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.[3][4][5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a region free of analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons (typically 5 x T1).
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Column: A C18 or HILIC column depending on the polarity of potential impurities.
-
Mobile Phase: A gradient of an aqueous phase with a volatile buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines.
-
Mass Analysis:
-
Full Scan Mode: To screen for all potential impurities.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities with high sensitivity and specificity.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for qNMR analysis.
Caption: Experimental workflow for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to Benzyl 3-aminoazetidine-1-carboxylate and Other Amine Building Blocks in Drug Discovery
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a therapeutic candidate. Small, saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical and pharmacological properties. Among these, azetidine derivatives, such as Benzyl 3-aminoazetidine-1-carboxylate, have garnered significant attention. This guide provides an objective, data-driven comparison of this compound with other commonly employed amine building blocks, including derivatives of piperidine and pyrrolidine, to aid researchers in making informed decisions for their synthetic and drug design endeavors.
Physicochemical Properties: A Tale of Ring Size and Strain
The fundamental differences in the physicochemical properties of azetidine, pyrrolidine, and piperidine derivatives stem from their distinct ring sizes and associated conformational features. Azetidine, a four-membered ring, is characterized by significant ring strain, which influences its reactivity and conformational flexibility. In contrast, the five-membered pyrrolidine and six-membered piperidine rings exhibit lower ring strain, with the latter predominantly adopting a stable chair conformation.[1] These structural disparities directly impact key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.
A comprehensive study of the physicochemical properties of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives provides valuable insights into the influence of the core scaffold.[2] The basicity of the amine, a crucial parameter for target engagement and pharmacokinetic profile, is significantly affected by the ring structure.[3][4]
Table 1: Comparison of Physicochemical Properties of Azetidine, Pyrrolidine, and Piperidine Scaffolds
| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations |
| pKa (Conjugate Acid) | ~11.29[5] | ~11.3 | ~11.12 | The basicity of these small cyclic amines is quite similar, but substitution can significantly alter the pKa. The higher pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can impact cell permeability and off-target interactions.[1] |
| Lipophilicity (logP) | Generally Lower | Intermediate | Generally Higher | The smaller, more polar nature of the azetidine ring typically results in lower lipophilicity compared to the larger, more hydrocarbon-rich piperidine ring. This can be advantageous for improving solubility and reducing metabolic clearance. |
| Metabolic Stability | Often Improved | Variable | Prone to Oxidation | The azetidine ring can enhance metabolic stability by blocking sites of metabolism.[6] Piperidine rings, in contrast, can be more susceptible to enzymatic oxidation.[7] |
| Conformational Rigidity | High | Moderate | Low (Chair-boat) | The rigid nature of the azetidine ring can lead to more defined ligand-receptor interactions and potentially higher binding affinity.[8] |
Performance in Chemical Synthesis: Amide Bond Formation
This compound is a valuable building block for the synthesis of amides, a common functional group in many drug molecules. The reactivity of the primary amine in this reagent is a key factor in its utility. To provide a comparative context, we will consider a general protocol for amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
A common method for amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of the amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (e.g., this compound, a piperidine analog, or a pyrrolidine analog) (1.0 - 1.2 eq)
-
Coupling Agent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.2 eq)
-
Base (e.g., DIPEA, Et3N) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid and coupling agent in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Impact on Biological Activity and Drug Properties
The choice of the amine building block can have a profound impact on the biological activity and overall drug-like properties of the final compound.
-
Azetidines: The rigid structure of the azetidine ring can help to pre-organize the conformation of a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.[8] Their lower lipophilicity can also contribute to improved aqueous solubility and reduced off-target effects. Several approved drugs contain the azetidine moiety, highlighting its value in medicinal chemistry.[9]
-
Pyrrolidines: Pyrrolidine-based compounds are also prevalent in drug discovery and have been successfully incorporated into a wide range of therapeutic agents.[10] They offer a balance of conformational flexibility and rigidity.
-
Piperidines: The piperidine scaffold is one of the most common heterocyclic motifs in approved drugs.[7] Its chair-like conformation can provide a good scaffold for orienting substituents in three-dimensional space. However, as mentioned, piperidines can be more susceptible to metabolic degradation.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for an amide coupling reaction.
Caption: A simplified decision-making flowchart for selecting an amine building block.
Conclusion
This compound represents a valuable and increasingly popular building block in drug discovery. Its inherent properties, stemming from the strained four-membered ring, can offer distinct advantages in terms of metabolic stability, lipophilicity, and conformational rigidity when compared to more traditional amine building blocks like piperidine and pyrrolidine derivatives. While the choice of building block will always be project-specific and guided by the desired target-product profile, the unique characteristics of azetidines make them a compelling option for medicinal chemists seeking to optimize the properties of their lead compounds. The provided experimental protocol for amide coupling serves as a general guideline, and researchers are encouraged to optimize conditions for their specific substrates. This comparative guide aims to provide a solid foundation for the rational selection of amine building blocks in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. drughunter.com [drughunter.com]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Cbz-Protected Amino Building Blocks in Synthesis
For decades, the benzyloxycarbonyl (Cbz or Z) group has been a cornerstone in peptide synthesis and the broader field of organic chemistry, serving as a reliable protecting group for amines.[1] Its stability under various conditions and facile removal via catalytic hydrogenolysis have made it an invaluable tool. However, the demands of complex multi-step syntheses have spurred the development of modified Cbz protecting groups with fine-tuned properties. This guide provides an objective, data-driven comparison of the standard Cbz protecting group with two common alternatives: the electron-donating p-methoxybenzyloxycarbonyl (Moz) group and the electron-withdrawing 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cl-Z) group. This comparison will assist researchers, scientists, and drug development professionals in selecting the optimal Cbz-based building block for their specific synthetic strategy.
Performance Comparison: Stability, Deprotection, and Racemization
The primary distinction between these Cbz derivatives lies in their stability towards acidic conditions and the kinetics of their deprotection. These differences are a direct result of the electronic effects of the substituents on the benzyl ring. Electron-donating groups, such as the methoxy group in Moz, destabilize the benzyl C-O bond towards acidolysis, leading to a more acid-labile protecting group. Conversely, electron-withdrawing groups, like the chlorine atom in 2-Cl-Z, increase the stability of this bond, rendering the group more resistant to acidic cleavage.
| Protecting Group | Structure | Key Characteristics | Typical Application |
| Cbz (Z) | Benzyloxycarbonyl | The standard Cbz group, removable by catalytic hydrogenolysis or strong acids (e.g., HBr in acetic acid).[2] It is stable to mild acidic and basic conditions. | Solution-phase peptide synthesis; orthogonal protection schemes. |
| Moz | p-Methoxybenzyloxycarbonyl | More acid-labile than Cbz due to the electron-donating methoxy group. Can be cleaved with milder acidic conditions (e.g., TFA). | Syntheses where milder acid deprotection is required to preserve other acid-sensitive groups. |
| 2-Cl-Z (Cl-Z) | 2-Chlorobenzyloxycarbonyl | More stable to acidic conditions than Cbz due to the electron-withdrawing chlorine atom.[3] Often used for side-chain protection in Boc-based solid-phase peptide synthesis (SPPS).[3] | Side-chain protection of lysine and ornithine in Boc-SPPS, where stability to repeated TFA treatment is necessary.[3] |
While comprehensive, directly comparative quantitative data on yields, deprotection rates, and racemization for all three protecting groups across a range of amino acids is limited in the literature, the following table summarizes the expected performance based on their chemical properties and available data.
| Parameter | Cbz (Z) | Moz | 2-Cl-Z (Cl-Z) |
| Protection Yield | Generally high (e.g., 90% for Cbz-Glycine).[1] | Expected to be comparable to Cbz. | Expected to be comparable to Cbz. |
| Acid Stability | Moderate; stable to mild acids but cleaved by strong acids (e.g., HBr/AcOH).[4] | Low; cleaved by milder acids like TFA. | High; stable to 50% TFA in DCM.[3] |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH).[1] | Mild acidolysis (e.g., TFA); catalytic hydrogenolysis. | Strong acids (HF, TFMSA); catalytic hydrogenolysis.[3] |
| Racemization Potential | Low; urethane structure suppresses oxazolone formation.[5] | Expected to be low and comparable to Cbz. | Expected to be low and comparable to Cbz. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in synthesis. The following are representative protocols for the protection of an amino acid with a Cbz group and the deprotection of a 2-Cl-Z group.
Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the general procedure for the protection of an amino acid using benzyl chloroformate.
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amino acid and sodium bicarbonate in the THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[1]
Protocol 2: Deprotection of a 2-Cl-Z Group via Hydrogenolysis
This protocol outlines a method for the removal of the 2-Cl-Z protecting group from a peptide.
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH) containing 10% Formic Acid
-
Palladium on carbon (Pd/C) catalyst (5%)
Procedure:
-
Dissolve the 2-Cl-Z protected peptide in the formic acid/methanol solution.
-
Add an equal mass of the 5% Pd/C catalyst relative to the mass of the peptide.[6]
-
Gently warm the mixture until gas evolution is observed.
-
Stir the mixture vigorously, maintaining an acidic pH by adding more formic acid if necessary.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the filtrate in vacuo to obtain the crude deprotected peptide.[6]
Visualization of Synthetic Pathways and Workflows
To better illustrate the relationships and processes described, the following diagrams have been generated.
Caption: General workflow for the use of Cbz-protected amino acids in peptide synthesis.
Caption: Deprotection selectivity of different Cbz protecting groups.
Conclusion
The choice between Cbz, Moz, and 2-Cl-Z protecting groups is highly dependent on the synthetic strategy. For solution-phase synthesis where mild removal is desired and orthogonality with acid-labile groups is not critical, the standard Cbz group remains a robust and cost-effective choice. The Moz group offers an advantage when milder acidic deprotection is necessary to avoid the cleavage of other sensitive functionalities. In contrast, the 2-Cl-Z group is the building block of choice for applications requiring high acid stability, such as the side-chain protection of amino acids in Boc-based solid-phase peptide synthesis. By understanding the distinct properties and leveraging the appropriate experimental conditions, researchers can effectively utilize these alternative Cbz-protected amino building blocks to achieve their synthetic goals.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Validated HPLC and LC-MS Analytical Methods for Azetidine Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of azetidine-containing compounds is critical for pharmacokinetic studies, quality control, and drug discovery. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
While HPLC offers robustness for routine analyses, LC-MS provides superior sensitivity and selectivity, particularly for complex matrices.[1] The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.
Quantitative Performance Data
The following tables summarize the key performance parameters of representative validated HPLC and LC-MS methods for the analysis of azetidine-containing compounds. Data has been compiled from published literature to provide a comparative overview.
Table 1: HPLC Method Performance for an Azetidine-Containing Compound (Azacitidine)
| Validation Parameter | Result |
| Linearity Range | 25 - 125 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Source: A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities |
Table 2: LC-MS/MS Method Performance for an Azetidine-Containing Compound (Ezetimibe)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Accuracy (% RE) | 0.44% to 2.00% |
| Precision (% CV) | Intra-day: 1.08% - 4.38%Inter-day: 1.69% - 4.06% |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Source: Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer a starting point for developing and validating analytical methods for your specific azetidine compounds.
Validated RP-HPLC-UV Method for Azacitidine
This protocol outlines a typical reversed-phase HPLC method with UV detection for the quantification of Azacitidine.
-
Materials and Reagents:
-
Azacitidine reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade or purified)
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, and autosampler.
-
Column: Discovery C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 3.1g of ammonium acetate in 1000 mL of water (Buffer) and Acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 217 nm
-
Injection Volume: Not specified
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the Azacitidine reference standard in the diluent to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., dissolution and dilution for pharmaceutical formulations).
-
Validated LC-MS/MS Method for Ezetimibe in Human Plasma
This protocol is based on a validated method for the determination of ezetimibe in a biological matrix.
-
Materials and Reagents:
-
Ezetimibe reference standard
-
Ezetimibe-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade or purified)
-
Methyl tert-butyl ether (for extraction)
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Gemini C18 (50 mm x 2.0 mm, 5 µm particle size)
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid (70:30, v/v).
-
Flow Rate: 0.20 mL/min
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ezetimibe: m/z 408.0 → 270.8
-
Ezetimibe-d4 (IS): m/z 412.1 → 270.8
-
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for validated HPLC and LC-MS analytical methods.
General workflow for a validated HPLC analytical method.
General workflow for a validated LC-MS/MS bioanalytical method.
References
A Comparative Guide to the Characterization of Bioactive Compounds Synthesized from Benzyl 3-aminoazetidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of final bioactive compounds synthesized from benzyl 3-aminoazetidine-1-carboxylate and its close derivatives. The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates. This document details the synthesis, characterization, and biological activity of various compounds, offering objective comparisons and supporting experimental data to inform drug discovery and development efforts.
I. Comparative Analysis of Final Compounds
The versatility of the 3-aminoazetidine core allows for its elaboration into a diverse range of bioactive molecules. This section compares three classes of compounds synthesized from N-protected 3-aminoazetidine derivatives: STAT3 inhibitors, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and antibacterial agents.
Table 1: Performance Comparison of Bioactive Azetidine Derivatives
| Compound Class | Representative Compound | Target | Potency (IC₅₀) | Selectivity | Key Characterization Data |
| STAT3 Inhibitors | Azetidine-2-carboxamide analog (5o) | STAT3 | 0.38 µM[1][2] | >18 µM against STAT1 and STAT5[1][2] | ¹H NMR, ¹³C NMR, HRMS |
| Azetidine-based H182 | STAT3 | 0.38 - 0.98 µM[3][4] | >15.8 µM against STAT1 and STAT5[3][4] | Mass Spectrometry (Covalent Binding) | |
| DPP-4 Inhibitors | cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidine analog | DPP-4 | 1.3 nM[5] | High | X-ray co-crystal structure[5] |
| Pyrazole-thiosemicarbazone analog (2f) | DPP-4 | 1.266 nM[6] | High | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis | |
| Antibacterial Agents | Benzoxazinyl-oxazolidinone analog (12a) | Bacterial Ribosome | 4-fold more active than linezolid[7] | Gram-positive bacteria[7] | ¹H NMR, ¹³C NMR, ESI-MS |
| Amido-azetidine derivative | Fatty Acid Synthesis | Active at lowest tested concentrations[8] | Broad spectrum (Gram-positive & Gram-negative)[8] | ¹H NMR, TLC, LC-MS |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general experimental protocols for the synthesis and characterization of the compared azetidine derivatives.
A. General Synthesis of Azetidine-Based STAT3 Inhibitors
A common synthetic route to azetidine-2-carboxamide STAT3 inhibitors involves the coupling of a protected azetidine-2-carboxylic acid with a substituted aniline.
-
Amide Coupling: To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as HATU and a base (e.g., triethylamine).
-
Addition of Aniline: Add the desired substituted aniline to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify it using column chromatography.
-
Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final compound.
B. Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire spectra on a 400 or 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
¹³C NMR: Acquire spectra on the same instrument, with chemical shifts reported in ppm.
-
System: An HPLC system equipped with a C18 column is typically used.[9]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly employed.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).[9]
-
Purity Analysis: The purity of the final compound is determined by integrating the peak area.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the synthesized compounds. Samples are typically analyzed using electrospray ionization (ESI) in positive or negative ion mode.
-
LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the final product and assess its purity.
III. Visualizations
A. Signaling Pathway: JAK/STAT3 Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many cancers. The following diagram illustrates the mechanism of action of azetidine-based STAT3 inhibitors.
Caption: Mechanism of STAT3 inhibition by azetidine-based compounds.
B. Experimental Workflow: Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis and characterization of bioactive azetidine derivatives.
References
- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. benchchem.com [benchchem.com]
Efficacy comparison of drugs synthesized with and without the azetidine moiety
A comparative guide for researchers and drug development professionals on the enhanced performance of drugs synthesized with the four-membered azetidine ring compared to their non-azetidine counterparts.
In the landscape of modern medicinal chemistry, the incorporation of small, strained ring systems has emerged as a powerful strategy to optimize the pharmacological properties of therapeutic agents. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its unique conformational rigidity and ability to orient substituents in well-defined vectors in three-dimensional space can lead to profound improvements in drug efficacy and safety. This guide provides a comparative analysis of drugs synthesized with and without the azetidine moiety, supported by experimental data from studies on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, the local anesthetic Bupivacaine, and Fluoroquinolone antibacterials.
Case Study 1: STAT3 Inhibitors - Azetidine Outperforms Proline in Potency
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its role in tumor cell proliferation, survival, and invasion. A study focused on developing small-molecule STAT3 inhibitors compared the efficacy of compounds containing a proline linker with a novel series featuring an azetidine linker. The results demonstrated a significant increase in potency with the incorporation of the azetidine ring.
Quantitative Data Summary: STAT3 Inhibitor Potency
| Compound ID | Linker Moiety | Target | IC50 (µM) | Fold-Increase in Potency with Azetidine |
| Analog 3 | Proline | STAT3 DNA-binding | 2.4 | - |
| Analog 5a | Azetidine | STAT3 DNA-binding | 0.52 | 4.6x |
Data compiled from published research.[1][2]
The data clearly indicates that the substitution of a proline linker with an azetidine-2-carboxamide resulted in a greater than four-fold enhancement in the inhibition of STAT3 DNA-binding activity.[2] This improved potency is attributed to the rigid structure of the azetidine ring, which likely orients the pharmacophoric groups in a more favorable conformation for binding to the STAT3 protein.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
The inhibitory activity of the STAT3 inhibitors was quantified using an Electrophoretic Mobility Shift Assay (EMSA).[1] This technique assesses the ability of a compound to prevent the binding of the STAT3 protein to its specific DNA recognition sequence.
Brief Protocol:
-
Nuclear Extract Preparation: Nuclear extracts containing active STAT3 dimers are prepared from appropriate cancer cell lines.
-
Binding Reaction: The nuclear extracts are pre-incubated with varying concentrations of the inhibitor compounds (or DMSO as a control) at room temperature for 30 minutes.
-
Probe Incubation: A radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site, is added to the reaction mixture and incubated for another 20-30 minutes.
-
Electrophoresis: The samples are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager. The bands corresponding to the STAT3-DNA complex are quantified.
-
Data Analysis: The intensity of the bands is measured, and the concentration of the inhibitor that causes a 50% reduction in STAT3-DNA binding (IC50) is calculated.
Visualization of the Experimental Workflow
Case Study 2: Bupivacaine Analogues - Enhanced Activity and Reduced Toxicity
Bupivacaine is a widely used local anesthetic, but its clinical use can be limited by its potential for systemic toxicity. In a drug discovery effort, spirocyclic azetidine analogues of Bupivacaine were synthesized and evaluated. The study reported that these novel analogues exhibited both higher activity and lower toxicity compared to the parent drug, Bupivacaine.
Quantitative Data Summary: Bupivacaine vs. Azetidine Analogue
| Compound | Moiety | Relative Activity | Relative Toxicity |
| Bupivacaine | Piperidine | Standard | Standard |
| Azetidine Analogue | Spirocyclic Azetidine | More Active | Less Toxic |
Qualitative comparison based on a published study.[3] Specific quantitative data was not provided in the abstract.
The improved therapeutic profile of the azetidine-containing analogues is likely due to a combination of factors, including altered lipophilicity, receptor binding kinetics, and metabolic stability conferred by the spirocyclic azetidine scaffold.
Experimental Protocols
The local anesthetic efficacy can be determined in a mouse model by measuring the response to a noxious stimulus following subcutaneous injection of the anesthetic.
Brief Protocol:
-
Animal Preparation: A small area on the abdomen of the mice is clipped.
-
Baseline Threshold: The vocalization threshold in response to a mild electrical stimulus is determined for each mouse before drug administration.
-
Drug Administration: The mice are subcutaneously injected with either the test compound (azetidine analogue), Bupivacaine, or a vehicle control.
-
Anesthetic Assessment: At regular intervals post-injection, the electrical stimulus is applied, and the presence or absence of a vocalization response is recorded to determine the onset and duration of the anesthetic effect.
The toxicity of the local anesthetic analogues can be assessed in vitro using the MTT assay, which measures cell viability.
Brief Protocol:
-
Cell Culture: A suitable cell line (e.g., human fibroblasts) is seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (azetidine analogue and Bupivacaine) for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration, and the concentration that causes 50% cell death (IC50) is determined.
Visualization of the Signaling Pathway
Case Study 3: Fluoroquinolone Antibacterials - The Impact of C-7 Substitution
Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The substituent at the C-7 position of the quinolone core is a key determinant of the antibacterial spectrum and potency. While many successful fluoroquinolones, such as Ciprofloxacin, feature a piperazine ring at this position, the introduction of an azetidine ring has been shown to modulate the activity, often enhancing it, particularly against Gram-positive bacteria.
Quantitative Data Summary: Antibacterial Activity (MIC, µg/mL)
| Compound | C-7 Substituent | S. aureus | E. coli | P. aeruginosa |
| Ciprofloxacin | Piperazine | 0.25 - 1.0 | ≤0.015 - 0.5 | 0.25 - 1.0 |
| Azetidinyl-Quinolone | Azetidine | ≤0.03 - 0.12 | ≤0.03 - 0.25 | 0.5 - 4.0 |
Data compiled from multiple studies. MIC ranges can vary depending on the specific bacterial strains and testing conditions.
The compiled data suggests that replacing the C-7 piperazine ring with an azetidine ring can lead to a significant improvement in activity against Gram-positive bacteria like Staphylococcus aureus, while maintaining potent activity against Gram-negative bacteria such as Escherichia coli. The activity against Pseudomonas aeruginosa may be slightly reduced in some cases.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of the fluoroquinolone analogues is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Brief Protocol:
-
Bacterial Culture: The bacterial strains to be tested are grown overnight in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualization of the Logical Relationship
Conclusion
The incorporation of the azetidine moiety into drug molecules offers a compelling strategy for enhancing therapeutic efficacy. As demonstrated in the case studies of STAT3 inhibitors, Bupivacaine analogues, and fluoroquinolone antibacterials, this small, rigid ring can lead to significant improvements in potency, selectivity, and safety profiles. The conformational constraint provided by the azetidine scaffold allows for a more precise presentation of pharmacophoric elements to their biological targets, ultimately resulting in superior drug performance. For researchers and drug development professionals, the azetidine ring represents a valuable tool in the design of next-generation therapeutics with optimized pharmacological properties.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Success: A Researcher's Guide to Spectroscopic Analysis of Derivatization
For researchers, scientists, and drug development professionals, chemical derivatization is a powerful technique to enhance the analytical properties of molecules. Whether to improve volatility for gas chromatography, increase ionization efficiency for mass spectrometry, or introduce a chromophore for UV-Visible detection, the critical first step after the reaction is to confirm that the derivatization was successful. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—to unequivocally validate the chemical modification of an analyte.
Spectroscopic Techniques at a Glance: A Comparative Summary
The successful attachment of a derivatizing agent to a target molecule induces distinct and predictable changes in its spectroscopic profile. By comparing the spectra of the starting material and the purified product, researchers can gain definitive evidence of the chemical transformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for confirming derivatization as it provides detailed information about the molecular structure. The formation of a new covalent bond results in a new set of proton (¹H) and carbon (¹³C) signals, and shifts in the signals of neighboring nuclei.
Key Indicators of Successful Derivatization:
-
Appearance of New Signals: The derivatizing group will introduce new, characteristic peaks in the spectrum. For example, a trimethylsilyl (TMS) group will show a strong singlet around 0 ppm in the ¹H NMR spectrum.
-
Chemical Shift Changes: Protons and carbons near the reaction site will experience a change in their chemical environment, causing their corresponding signals to shift upfield or downfield.[1]
-
Changes in Signal Integration: The relative integration of proton signals will change, reflecting the new number of protons in the derivatized molecule.
Table 1: Comparison of ¹H NMR and ¹³C NMR Data Before and After Acylation of Anisole [1]
| Compound | Analysis | Key Spectral Feature | Chemical Shift (ppm) | Interpretation |
| Anisole (Starting Material) | ¹H NMR | Aromatic Protons | 6.8-7.3 (multiplet) | Protons on the unsubstituted aromatic ring. |
| Methoxy Protons | ~3.8 (singlet) | -OCH₃ group. | ||
| ¹³C NMR | Aromatic Carbons | 114-160 | Carbons of the benzene ring. | |
| Methoxy Carbon | ~55 | -OCH₃ group. | ||
| 4-Methoxyacetophenone (Product) | ¹H NMR | Aromatic Protons | 6.9 & 7.9 (two doublets) | Introduction of the acetyl group breaks the symmetry and shifts ortho protons downfield.[1] |
| Methoxy Protons | ~3.9 (singlet) | Slight downfield shift due to the new electron-withdrawing group. | ||
| Acetyl Protons | ~2.5 (singlet) | New signal confirming the presence of the -COCH₃ group. [1] | ||
| ¹³C NMR | Carbonyl Carbon | ~197 | Unambiguous signal for the new C=O group. [1] | |
| Acetyl Carbon | ~26 | New signal for the methyl carbon of the acetyl group. [1] |
Mass Spectrometry (MS): Direct Confirmation of Mass Change
Mass spectrometry provides a direct and unequivocal confirmation of successful derivatization by measuring the mass-to-charge ratio (m/z) of the analyte. The addition of the derivatizing group will result in a predictable increase in the molecular weight of the product.[1]
Key Indicators of Successful Derivatization:
-
Increase in Molecular Ion Mass: The molecular ion peak ([M]⁺, [M+H]⁺, etc.) of the derivatized product will be higher than that of the starting material by the exact mass of the added chemical moiety.
-
Altered Fragmentation Pattern: The fragmentation pattern in MS/MS analysis will change, often showing a characteristic loss of the derivatizing group, which can further confirm its presence.[1]
Table 2: Expected Mass Shifts for Common Derivatization Reactions
| Derivatization Type | Functional Group Targeted | Derivatizing Agent Example | Added Moiety | Mass Increase (Da) |
| Silylation | -OH, -NH, -SH, -COOH | BSTFA | Trimethylsilyl (TMS) | 72 |
| Acylation | -OH, -NH, -SH | Acetic Anhydride | Acetyl (-COCH₃) | 42 |
| Esterification | -COOH | Methanol/HCl | Methyl (-CH₃) | 14 |
| Alkylation | -COOH, -OH, -NH | Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) | 180 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Group Transformation
FT-IR spectroscopy is a rapid and effective technique for confirming derivatization by monitoring the disappearance of a reactant's functional group and the appearance of a new functional group in the product.
Key Indicators of Successful Derivatization:
-
Appearance of New Characteristic Bands: The derivatized product will exhibit new absorption bands corresponding to the functional groups of the added moiety. For instance, an acylation reaction will introduce a strong carbonyl (C=O) stretching band.[1]
-
Disappearance of Reactant Bands: The characteristic absorption band of the functional group that was derivatized will disappear or diminish significantly. For example, the broad O-H stretch of an alcohol will disappear upon silylation.
Table 3: Comparison of FT-IR Data Before and After Esterification of a Carboxylic Acid
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| Carboxylic Acid (Starting Material) | O-H stretch (acid) | 2500-3300 (very broad) | Indicates the presence of the carboxylic acid group. |
| C=O stretch (acid) | 1700-1725 | Carbonyl of the carboxylic acid. | |
| Ester (Product) | O-H stretch (acid) | Absent | Confirms the reaction of the -COOH group. |
| C=O stretch (ester) | 1735-1750 | Appearance of the new ester carbonyl group. | |
| C-O stretch (ester) | 1000-1300 | New single bond stretch characteristic of the ester. |
UV-Visible (UV-Vis) Spectroscopy: Enhancing Detectability
UV-Vis spectroscopy is particularly useful when the derivatization is intended to introduce a chromophore—a light-absorbing group—to an analyte that otherwise has poor or no absorbance in the UV-Vis range.[2][3]
Key Indicators of Successful Derivatization:
-
Appearance of a New Absorption Band: The derivatized product will show a new, often strong, absorption band at a specific wavelength, characteristic of the newly introduced chromophore.
-
Bathochromic or Hypsochromic Shift: The reaction may cause a shift in the maximum absorbance wavelength (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift).
-
Hyperchromic or Hypochromic Effect: The intensity of the absorbance may increase (hyperchromic effect) or decrease (hypochromic effect).
Table 4: Comparison of UV-Vis Data Before and After Derivatization of a Primary Amine with a Chromophore
| Compound | Chromophore | λmax (nm) | Molar Absorptivity (ε) | Interpretation |
| Primary Amine (Starting Material) | None | < 200 | Low | Lacks a suitable chromophore for UV-Vis detection. |
| Dinitrophenyl (DNP) Derivative (Product) | Dinitrophenyl group | ~360 | High (~1.6 x 10⁴) | The appearance of a strong absorption band in the visible region confirms successful derivatization. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable spectroscopic data. Below are representative procedures for sample preparation and analysis for each technique.
Protocol 1: NMR Analysis of a Derivatized Product
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry derivatized product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte signals.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the ¹H and ¹³C NMR spectra of the product with those of the starting material.
-
Identify new signals corresponding to the derivatizing group.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of the derivatized molecule.
-
Protocol 2: Mass Spectrometry Analysis of a Derivatized Product
-
Sample Preparation:
-
Prepare a stock solution of the purified derivatized product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for analysis.
-
-
Instrument Setup and Data Acquisition (using LC-MS):
-
Set up the liquid chromatography (LC) system with an appropriate column and mobile phase for the separation of the derivatized analyte.
-
Set the mass spectrometer parameters, including the ionization mode (e.g., ESI positive or negative), capillary voltage, and fragmentor voltage.
-
Perform a full scan analysis to determine the m/z of the molecular ion of the derivatized product.
-
If required, perform a product ion scan (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the molecular weight of the derivatized product from the m/z of the molecular ion.
-
Calculate the mass difference between the product and the starting material to confirm the addition of the derivatizing group.
-
Analyze the fragmentation pattern to further confirm the structure.
-
Protocol 3: FT-IR Analysis of a Derivatized Product
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl, KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory for direct analysis of the solid.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the product with that of the starting material.
-
Identify the disappearance of characteristic bands from the starting material's functional groups.
-
Identify the appearance of new, characteristic bands corresponding to the functional groups of the derivatizing agent.
-
Protocol 4: UV-Vis Analysis of a Derivatized Product
-
Sample Preparation:
-
Accurately prepare a stock solution of the purified derivatized product in a suitable UV-transparent solvent (e.g., ethanol, hexane, water).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup and Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a cuvette with the solvent to be used as a blank and use it to zero the instrument.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Compare the spectrum of the derivatized product to that of the underivatized starting material.
-
Confirm the presence of new absorption bands characteristic of the introduced chromophore.
-
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical connections between the spectroscopic data.
References
A Head-to-Head Battle of Building Blocks: Justifying the Use of Benzyl 3-aminoazetidine-1-carboxylate
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical building block is a critical decision that can significantly influence the success of a synthetic route. In the realm of small, saturated nitrogen-containing heterocycles, 3-aminoazetidine derivatives are invaluable scaffolds for the construction of novel therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides an objective comparison between Benzyl 3-aminoazetidine-1-carboxylate and its most common counterpart, tert-butyl 3-aminoazetidine-1-carboxylate, offering experimental insights to inform your synthetic strategy.
At the heart of the comparison between these two reagents lies the choice of the nitrogen protecting group: the benzyl carbamate (Cbz) for the former, and the tert-butyl carbamate (Boc) for the latter. This seemingly subtle difference has profound implications for a molecule's stability, reactivity, and the overall synthetic workflow. This guide will delve into these differences, presenting a clear rationale for the strategic selection of this compound in specific synthetic contexts.
Comparative Analysis: Cbz vs. Boc Protection in 3-Aminoazetidines
The decision to use either the Cbz- or Boc-protected 3-aminoazetidine hinges on the chemical environment of the planned synthetic sequence. The key differentiator is the method of deprotection, which provides the basis for their "orthogonal" use in multi-step syntheses. This orthogonality allows for the selective removal of one protecting group without affecting the other, a crucial advantage in the construction of complex molecules.[1]
| Feature | This compound (Cbz-protected) | tert-Butyl 3-aminoazetidine-1-carboxylate (Boc-protected) |
| Protecting Group | Benzyl Carbamate (Cbz or Z) | tert-Butyl Carbamate (Boc) |
| Molecular Weight | 206.24 g/mol | 172.23 g/mol |
| Stability | Stable to acidic and basic conditions.[1] | Stable to basic conditions, nucleophiles, and catalytic hydrogenation.[1] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[1] | Labile to strong acids (e.g., TFA).[1] |
| Key Advantage | Useful when acidic conditions are required for other transformations in the synthetic route. The Cbz group can remain intact while Boc groups are removed. In some cases, Cbz-protected amines have shown cleaner reaction profiles and higher yields. | Ideal for syntheses involving substrates that are sensitive to hydrogenolysis but stable to acid.[1] |
| Key Disadvantage | Requires access to hydrogenation equipment and palladium catalysts. Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, some aromatic heterocycles). | The strong acidic conditions required for deprotection may not be compatible with acid-sensitive functional groups in the molecule. |
Performance in Key Synthetic Applications
Amide Bond Formation
Amide bond formation is a primary application of 3-aminoazetidine building blocks. The general workflow involves the coupling of the azetidine's primary amine with a carboxylic acid, often facilitated by a coupling agent.
General Experimental Workflow for Amide Coupling:
In a rhodium-catalyzed coupling of arylboroxines and carbamates, it was observed that N-Cbz-protected amines generally provided cleaner reaction profiles and higher yields compared to their N-Boc counterparts . This suggests that in certain metal-catalyzed reactions, the electronic properties of the Cbz group may be more favorable for the desired transformation.
Role in Kinase Inhibitor and GPCR Ligand Synthesis
The azetidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and GPCR ligands to improve properties such as solubility and metabolic stability.
Kinase Signaling Pathway:
GPCR Signaling Pathway:
The choice between Cbz- and Boc-protected 3-aminoazetidine in these syntheses will depend on the functional groups present in the rest of the molecule. For instance, if the synthesis of a kinase inhibitor requires the use of a Boc-protected amino acid elsewhere in the structure, employing the Cbz-protected azetidine allows for selective deprotection of the Boc group under acidic conditions while the Cbz group remains intact.
Detailed Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature.
-
Coupling: Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Cbz-Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the Cbz-protected azetidine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C) to the solution.
-
Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (typically 1 atm, but higher pressures can be used to accelerate the reaction) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Justification for Choosing this compound
The primary justification for selecting this compound lies in its orthogonality to the widely used Boc protecting group . In complex, multi-step syntheses, it is common to have multiple amine functionalities that require protection. By using a Cbz group on the azetidine moiety and Boc groups on other parts of the molecule, chemists can selectively deprotect the Boc-protected amines under acidic conditions without affecting the Cbz-protected azetidine. This allows for further synthetic manipulations at the newly deprotected amine. The Cbz-protected azetidine can then be deprotected in a subsequent step via hydrogenolysis.
This strategic choice is particularly valuable in the synthesis of peptides and other complex molecules where sequential and selective deprotection is necessary. Furthermore, as suggested by some studies, the Cbz group may lead to cleaner reactions and higher yields in certain catalytic processes.
References
Cross-Validation of Azetidine Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of published data on azetidine derivatives, focusing on their synthesis and biological activity, particularly as STAT3 inhibitors. The information is presented to facilitate the cross-validation of experimental results and to inform the design of future studies.
Azetidines, four-membered nitrogen-containing heterocycles, are a significant scaffold in medicinal chemistry due to their unique structural properties and diverse pharmacological activities.[1][2] These compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides a comparative analysis of experimental data from published studies on azetidine derivatives, with a focus on their role as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in cancer therapy.[4][5]
Comparative Analysis of Biological Activity: STAT3 Inhibition
A series of (R)-azetidine-2-carboxamide analogues have been identified as potent STAT3 inhibitors. The following table summarizes the in vitro inhibitory potency (IC50) of selected compounds against STAT3 DNA-binding activity, providing a basis for structure-activity relationship (SAR) analysis.
| Compound ID | R Group | IC50 (µM) for STAT3 Inhibition | Reference |
| 5a | 4-Cyclohexylbenzyl | 0.55 | [6] |
| 5o | 4-(Tetrahydro-2H-pyran-4-yl)benzyl | 0.38 | [6] |
| 8i | 4-(1-Methylcyclohexyl)benzyl | 0.34 | [6] |
| 7e | 4-(Cyclopentyloxy)benzyl | >1 | [6] |
| 7f | 4-(Cyclohexyloxy)benzyl | >1 | [6] |
| 7g | 4-(Tetrahydro-2H-pyran-4-yloxy)benzyl | 0.88 (KD) | [6] |
| 9k | 4-(4-Methylpiperazin-1-yl)benzyl | 0.96 (KD) | [6] |
| BP-1-102 | (Proline-based lead) | 6.8 | [4][5] |
| SH5-07 | (Proline-based lead) | 3.9 | [4][5] |
| SH4-54 | (Proline-based lead) | 4.7 | [4][5] |
Experimental Protocols
Synthesis of Azetidine Derivatives
The synthesis of functionalized azetidines can be achieved through various methods, including intramolecular cyclization, [2+2] cycloaddition, and ring expansion of aziridines.[7][8] A general procedure for the synthesis of 3,3-disubstituted azetidines via azetidinylation reagents is outlined below.
General Procedure for the Synthesis of tert-Butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a-i) [7]
To a solution of the corresponding tert-butyl 3-aryl-3-hydroxyazetidine-1-carboxylate (10 mmol) in an appropriate solvent, trichloroacetonitrile and a catalytic amount of a suitable base (e.g., DBU) are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then purified by flash column chromatography.
Table of Representative Yields for Synthesis of Azetidine Derivatives [7][9][10]
| Compound | Synthetic Method | Yield (%) |
| tert-Butyl-3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate (1a) | Reaction with trichloroacetonitrile | 51 |
| tert-Butyl 3-(m-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate (1f) | Reaction with trichloroacetonitrile | 27 |
| tert-Butyl 3-(naphthalen-1-yl)-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylate (1i) | Reaction with trichloroacetonitrile | 26 |
| Azetidine-imidazole derivative (4n) | Aza-Michael Addition | 53 |
| Azetidine-benzimidazole derivative (4o) | Aza-Michael Addition | 56 |
| Azetidine-indole derivative (4p) | Aza-Michael Addition | 55 |
| 2-(1H-pyrrol-1-yl) acetohydrazide derivative (c) | Reflux with benzaldehyde | 70 |
| Azetidin-2-one derivative (d) | Cyclization of Schiff base | 81 |
Biological Evaluation: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231)[11]
-
Complete culture medium
-
Azetidine compounds dissolved in DMSO[11]
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[12][13]
Procedure: [11][12][13][14][15]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.[11][13]
-
Compound Treatment: Prepare serial dilutions of the azetidine compounds in culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Molecular Interactions and Experimental Processes
To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT (Assay protocol [protocols.io]
- 15. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Benzyl 3-aminoazetidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Benzyl 3-aminoazetidine-1-carboxylate as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Identification
Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified with several hazard statements, indicating its potential risks.
Summary of Hazard Information:
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
Note: Data sourced from PubChem CID 16244612.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3] Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. This involves segregation, proper containerization, and disposal through a licensed waste management service.
Experimental Protocol for Waste Handling and Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids, to prevent hazardous reactions.[3]
-
Maintain separate waste containers for solid and liquid forms of the chemical.
-
-
Containerization:
-
Select a waste container that is in good condition, leak-proof, and compatible with organic amine compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The original product container is often a good choice for the waste, provided it is not compromised.
-
Ensure the container has a secure, tightly sealing lid to prevent the release of vapors.[3]
-
Do not fill the waste container to more than 90% of its capacity to allow for expansion and prevent spills.[1]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name: "this compound" and its CAS number: "112257-20-2".[2]
-
Indicate the approximate concentration and quantity of the waste.
-
Attach the appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat sources or direct sunlight.[3]
-
Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Follow all institutional procedures for waste manifest documentation and handover. The P-statement P501 advises to "Dispose of contents/container to an approved waste disposal plant."[5]
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. This compound | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Benzyl 3-aminoazetidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Benzyl 3-aminoazetidine-1-carboxylate. The following procedures are based on safety data for structurally similar compounds, including other azetidine derivatives and benzyl carbamates, and are intended to provide a comprehensive framework for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to ensure user safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact and potential irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be used if there is a higher risk of splashes.[1] | To protect against splashes and potential vapors that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat with long sleeves and closed-toe shoes.[1] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] | To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to the following operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Wear the required PPE as specified in Table 1 at all times.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Avoid inhalation of any dust or vapors.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances.
4. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste.[4]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all contaminated materials, including empty containers, used PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[4]
Disposal Procedure:
-
Do not dispose of the chemical down the drain.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6][7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
